Technical Documentation Center

(2S)-2-(3-chlorophenyl)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-2-(3-chlorophenyl)piperidine

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Development Applications of (2S)-2-(3-chlorophenyl)piperidine

Executive Summary (2S)-2-(3-chlorophenyl)piperidine (CAS: 1213439-90-7)[1] is a chiral, halogenated cyclic amine that serves as a privileged scaffold in modern medicinal chemistry. Its structural motif—a saturated nitrog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2-(3-chlorophenyl)piperidine (CAS: 1213439-90-7)[1] is a chiral, halogenated cyclic amine that serves as a privileged scaffold in modern medicinal chemistry. Its structural motif—a saturated nitrogen heterocycle directly coupled to a meta-substituted aromatic ring—is highly represented in central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors and atypical antipsychotics. This technical guide provides an in-depth analysis of its physicochemical properties, stereochemical significance, and validated laboratory protocols for its synthesis and characterization.

Physicochemical Profiling & Molecular Descriptors

The physical and chemical properties of (2S)-2-(3-chlorophenyl)piperidine dictate its pharmacokinetic behavior and handling requirements in the laboratory. The data summarized below highlights why this scaffold is highly optimized for CNS drug development.

Table 1: Key Physicochemical Properties

PropertyValueCausality / Pharmacological Relevance
Molecular Weight 195.69 g/mol [2]Low molecular weight ensures high ligand efficiency and favorable diffusion kinetics across biological membranes.
Exact Mass 195.081 Da[2]Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation during synthetic workflows.
Topological Polar Surface Area (TPSA) 12.03 Ų[2]Highly lipophilic; a TPSA < 90 Ų strongly correlates with excellent blood-brain barrier (BBB) penetration.
XLogP3 ~2.7 - 2.8[2]Optimal lipophilicity for partitioning into lipid bilayers without excessive trapping or non-specific binding.
pKa (Predicted) ~10.09[3]The secondary amine is predominantly ionized (cationic) at pH 7.4, which is essential for salt-bridge formation with target receptors.
Boiling Point ~276.3 °C (at 760 mmHg)[3]High thermal stability, relevant for distillation and purification during industrial scale-up.

Stereochemical Significance and Receptor Binding Logic

The absolute configuration of the (2S) enantiomer dictates the spatial vector of the 3-chlorophenyl group relative to the piperidine ring. In the asymmetric environment of a receptor binding pocket (such as the dopamine or serotonin transporter), enantiomers exhibit drastically different binding affinities (the eudismic ratio).

The meta-chloro substitution serves a dual purpose: it enhances metabolic stability by blocking Cytochrome P450-mediated oxidation at that specific site, and it increases the overall lipophilicity of the pharmacophore. Upon entering the binding cleft, the protonated piperidine nitrogen forms a critical salt bridge with a conserved anionic residue (e.g., Aspartate), while the 3-chlorophenyl ring engages in π−π stacking and halogen bonding with the hydrophobic pocket[4].

BindingModel M (2S)-2-(3-chlorophenyl)piperidine Pharmacophore N Protonated Amine (NH2+) pKa ~10.1 M->N Ionization at pH 7.4 R 3-Chlorophenyl Ring Lipophilic Vector M->R Spatial orientation D Aspartate Residue (Anionic Anchor) N->D Salt Bridge / H-Bonding P Hydrophobic Pocket (Aromatic Cleft) R->P Pi-Pi Stacking & Halogen Bonding T CNS Target Receptor e.g., DAT / SERT D->T Binding site P->T Binding site

Fig 1: Pharmacodynamic binding logic of the (2S) scaffold within monoamine transporter pockets.

Experimental Protocols: Synthesis and Chiral Resolution

To isolate the (2S) enantiomer, a robust, self-validating synthetic workflow is required. The following protocol utilizes diastereomeric salt formation to resolve the racemic mixture.

SynthesisWorkflow A 1-Boc-2-piperidone + 3-Chlorophenylmagnesium bromide B Nucleophilic Addition & Dehydration (Endocyclic Enamine Intermediate) A->B THF, -78°C to RT C Catalytic Hydrogenation (Pd/C, H2, 50 psi) B->C EtOH, 24h D Racemic 2-(3-chlorophenyl)piperidine C->D TFA Deprotection & Free-basing E Chiral Resolution (Di-p-toluoyl-D-tartaric acid) D->E Isopropanol/H2O Reflux to RT F (2S)-2-(3-chlorophenyl)piperidine Target Enantiomer (>99% ee) E->F Selective Crystallization (3x Recryst.) G (2R)-Enantiomer (Mother Liquor) E->G Filtration

Fig 2: Step-by-step synthetic workflow and chiral resolution of the (2S) enantiomer.

Methodology: Enantioselective Isolation

Step 1: Racemate Preparation

  • Add 3-chlorophenylmagnesium bromide (1.2 eq) dropwise to a solution of 1-Boc-2-piperidone in anhydrous THF at -78 °C under an inert argon atmosphere.

  • Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl.

  • Causality: The Grignard addition initially forms a hemiaminal. Upon subsequent acidic workup, this intermediate dehydrates to form an endocyclic enamine, setting up the ring for reduction.

  • Reduce the enamine using Pd/C (10% w/w) under an H₂ atmosphere (50 psi) in ethanol for 24 hours. Deprotect using Trifluoroacetic acid (TFA) in DCM to yield racemic 2-(3-chlorophenyl)piperidine.

Step 2: Chiral Resolution (Self-Validating System)

  • Dissolve the racemate (1.0 eq) in a boiling mixture of Isopropanol/Water (9:1 v/v).

  • Slowly add Di-p-toluoyl-D-tartaric acid (0.5 eq).

  • Allow the solution to cool ambiently to room temperature over 12 hours. This slow cooling induces the selective crystallization of the (2S)-diastereomeric salt.

  • Validation Check (Critical IPC) : Filter the first crop of crystals and analyze a 5 mg aliquot via Chiral HPLC. If the enantiomeric excess (ee) is < 98%, perform a secondary recrystallization from hot Isopropanol. Do not proceed to free-basing until the ee threshold is met.

Step 3: Free-Basing & Isolation

  • Suspend the enantiopure salt in 1M NaOH (pH > 12) and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure (2S)-2-(3-chlorophenyl)piperidine free base.

Analytical Characterization Protocols

To definitively confirm the chiral purity and structural integrity of the synthesized compound, the following analytical protocol must be executed.

Protocol: Chiral Purity Determination via HPLC
  • Sample Preparation : Dissolve 1 mg of the free base in 1 mL of HPLC-grade Hexane/Isopropanol (50:50).

  • Chromatographic Conditions :

    • Column : Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase : Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 220 nm and 254 nm.

  • Causality of Mobile Phase Additive : Because the piperidine nitrogen is highly basic (pKa ~10.09)[3], it will interact strongly with residual acidic silanols on the silica-based stationary phase, causing severe peak tailing. The addition of 0.1% Diethylamine (DEA) competitively binds these silanols, ensuring sharp, symmetrical peaks and accurate integration.

  • Validation Check : Ensure baseline resolution ( Rs​>1.5 ) between the (2R) and (2S) peaks. Integrate the area under the curve (AUC) to calculate the final %ee.

Sources

Exploratory

The Biological Activity and Structure-Activity Relationships of Substituted Piperidine Derivatives: A Technical Guide

Executive Summary The piperidine ring is one of the most privileged scaffolds in modern pharmacognosy, representing the most frequently utilized nitrogenous heterocycle in U.S. Food and Drug Administration (FDA)-approved...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most privileged scaffolds in modern pharmacognosy, representing the most frequently utilized nitrogenous heterocycle in U.S. Food and Drug Administration (FDA)-approved drugs[1]. Its sp3 -hybridized, six-membered conformational flexibility allows for precise three-dimensional vectorization of pharmacophores, making it a cornerstone in the design of central nervous system (CNS) modulators, targeted oncological therapies, and antimicrobial agents[2],[3]. This whitepaper provides an in-depth mechanistic analysis of substituted piperidine derivatives, exploring their structure-activity relationships (SAR), pharmacological targets, and the rigorous experimental workflows required for their biological evaluation.

Mechanistic Pharmacology of Substituted Piperidines

The unique biological versatility of the piperidine nucleus stems from its ability to act as a basic amine (typical pKa​ ~10-11), ensuring it remains predominantly protonated at physiological pH. This protonation is critical for forming salt bridges and hydrogen bonds with acidic residues (e.g., aspartate or glutamate) within receptor binding pockets[4].

Neuropharmacology: MAO and AChE Inhibition

Substituted piperidines are highly effective in treating neurodegenerative diseases by targeting Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE). For instance, donepezil, an FDA-approved AChE inhibitor for Alzheimer's disease, utilizes an N-benzylpiperidine moiety to interact with the catalytic anionic site (CAS) of the AChE enzyme[4].

Recent developments in MAO inhibitors have highlighted the efficacy of piperine analogues. Mechanistically, the exposed amide groups and substituted piperidine rings form critical hydrogen bonds within the active regions of MAO-A and MAO-B[4]. Introducing a methyl group at the 4-position of the piperidine ring significantly enhances MAO-B selectivity by increasing lipophilicity, allowing the molecule to deeply penetrate the hydrophobic substrate cavity[5].

Oncology: Tyrosine Kinase Inhibition

In oncology, the piperidine moiety is a critical structural feature in tyrosine kinase inhibitors (TKIs) such as ceritinib, alectinib, and vandetanib[6],[4]. In the context of VEGFR2 inhibition, piperidine derivatives act as competitive ATP antagonists. The basic nitrogen of the piperidine ring often extends into the solvent-exposed region or interacts with the ribose-binding pocket, while the core scaffold forms essential hydrogen bonds with hinge region residues (e.g., Glu917 and Cys919)[6]. This binding competitively blocks ATP, halting downstream PI3K/AKT and MAPK signaling, ultimately inducing cell cycle arrest and apoptosis[6].

Pathway Ligand VEGF Ligand Receptor VEGFR2 (Wild-type) Ligand->Receptor Activates ATP ATP Binding Pocket Receptor->ATP Requires Inhibitor Piperidine Derivative (e.g., Sunitinib analogue) Inhibitor->ATP Competitive Binding Downstream Downstream Signaling (PI3K/AKT, MAPK) Inhibitor->Downstream Blocks Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces ATP->Downstream Phosphorylation Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis Promotes

Fig 1: Mechanism of VEGFR2 kinase inhibition by piperidine derivatives inducing apoptosis.

Structure-Activity Relationship (SAR) Dynamics

The biological activity of piperidine derivatives is highly sensitive to regiochemistry, stereochemistry, and the electronic properties of substituents[1].

Regiochemistry and Stereocenters

The introduction of chiral centers within the piperidine ring profoundly impacts target affinity and pharmacokinetic properties[1].

  • 2-Substitution: Often utilized to enhance aqueous solubility by disrupting planar molecular stacking.

  • 3-Substitution: Shifting substituents from the 4-position to the 3-position can dramatically improve potency. For example, in CDPK1 inhibitors, moving a bulky group to the 3-position optimizes the dihedral angle, aligning the molecule perfectly within the binding cleft[1].

  • 4-Substitution: The 4-position is classically used to attach bulky, lipophilic aromatic rings (e.g., haloperidol) to target deep hydrophobic pockets[4].

N-Substitution and Lipophilicity (cLogP)

Modifying the piperidine nitrogen is a primary strategy for tuning lipophilicity (cLogP). In the development of Trypanosoma cruzi inhibitors, N-benzyl substituted piperidines with a cLogP > 4.0 demonstrated sub-micromolar potency ( pIC50​ > 6.0), as the increased lipophilicity is required to penetrate the multiple cell membranes of the dormant intracellular amastigote form[7].

Table 1: Influence of Piperidine Ring Substitution on Target Activity (Data synthesized from SAR principles of MAO and CDPK1 inhibition studies[1],[5])

Compound IDCore ScaffoldR-Group PositionStereochemistryTarget IC50​ (nM)cLogPSelectivity Index
Pip-01 N-BenzylpiperidineUnsubstitutedN/A450.52.8Low
Pip-02 N-Benzylpiperidine4-MethylAchiral120.33.2Moderate
Pip-03 N-Benzylpiperidine3-Phenyl(R)-isomer14.13.9High (>100x)
Pip-04 N-Benzylpiperidine3-Phenyl(S)-isomer210.83.9Low
Pip-05 N-Fluorobenzylpiperidine4-TrifluoromethylAchiral8.54.6Very High

Experimental Methodologies for Biological Evaluation

To ensure rigorous scientific integrity, the evaluation of novel piperidine derivatives must utilize self-validating experimental systems. Below are detailed, causality-driven protocols for assessing biological activity.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B, utilizing kynuramine as a non-fluorescent substrate that is oxidized to the fluorescent 4-hydroxyquinoline.

Causality & Design Rationale:

  • Buffer Selection: Potassium phosphate buffer (pH 7.4) is used to mimic physiological conditions, ensuring the piperidine nitrogen remains in its biologically relevant protonated state.

  • Pre-incubation: A 15-minute pre-incubation of the enzyme with the piperidine derivative allows for the establishment of binding equilibrium before substrate addition.

  • Self-Validation: The assay includes Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as positive controls to calculate the Z′ -factor, ensuring assay robustness ( Z′ > 0.5).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the piperidine derivative in 100% DMSO. Dilute serially in 0.1 M potassium phosphate buffer (pH 7.4) to achieve final well concentrations ranging from 0.1 nM to 100 µM (final DMSO concentration < 1% to prevent enzyme denaturation).

  • Enzyme Addition: Add 50 µL of recombinant human MAO-A or MAO-B (5 µg/mL final concentration) to a 96-well opaque black microplate.

  • Inhibitor Incubation: Add 25 µL of the diluted piperidine derivative to the respective wells. Incubate at 37°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 25 µL of kynuramine (final concentration 40 µM for MAO-A; 20 µM for MAO-B) to initiate the reaction.

  • Kinetic Readout: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 40 µL of 2N NaOH, which also enhances the fluorescence of the 4-hydroxyquinoline product.

  • Measurement: Read fluorescence using a microplate reader at λex​ = 310 nm and λem​ = 400 nm. Calculate IC50​ using non-linear regression analysis.

Protocol 2: Cytotoxicity and Apoptosis Screening (Annexin V-FITC)

To evaluate the anticancer properties of piperidine-based TKIs, a flow cytometry-based apoptosis assay is employed[6].

Causality & Design Rationale:

  • Dual Staining: Annexin V-FITC binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) intercalates into DNA (a marker of late apoptosis/necrosis). This differentiates the specific mechanism of cell death induced by the piperidine derivative.

Step-by-Step Methodology:

  • Cell Culture: Seed HCT116 (human colon cancer) cells at a density of 5×105 cells/well in a 6-well plate. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Treat cells with the piperidine derivative at and the predetermined IC50​ concentration. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin).

  • Harvesting: After 48 hours, harvest cells using enzyme-free cell dissociation buffer to preserve cell membrane integrity (trypsin can cleave phosphatidylserine-binding proteins).

  • Staining: Wash cells twice with cold PBS. Resuspend the pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

HTS_Workflow Start Compound Library (Substituted Piperidines) Synthesis Chemical Synthesis & Purification (>95%) Start->Synthesis InVitro In Vitro Primary Screening (e.g., MAO/AChE Assays) Synthesis->InVitro HitID Hit Identification (IC50 < 1 µM) InVitro->HitID SAR SAR Optimization (Regiochemistry & Stereocenters) HitID->SAR SAR->Synthesis Iterative Design Secondary Secondary Assays (Cytotoxicity & Selectivity) SAR->Secondary Lead Lead Candidate Selection (In Vivo Profiling) Secondary->Lead

Fig 2: Iterative high-throughput screening and SAR optimization workflow for piperidine derivatives.

Conclusion

The substitution pattern of the piperidine ring dictates its pharmacological destiny. By carefully modulating the regiochemistry, introducing chiral centers, and tuning the cLogP via N-substitution, researchers can design highly selective and potent therapeutics. The integration of robust, self-validating in vitro assays ensures that hit-to-lead optimization pipelines yield viable candidates for advanced preclinical trials.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. URL:[Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9. URL:[Link]

  • Rathore, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37889–37905. URL:[Link]

Sources

Foundational

The Pharmacological Profile of 2-(3-Chlorophenyl)piperidine Analogues: A Technical Guide for Drug Discovery Professionals

Introduction: The 2-Arylpiperidine Scaffold as a Privileged Motif in CNS Drug Discovery The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitud...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-Arylpiperidine Scaffold as a Privileged Motif in CNS Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds targeting the central nervous system (CNS).[1] Its conformational flexibility and capacity to present substituents in precise three-dimensional orientations enable it to engage with a wide array of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1] Within this class, 2-arylpiperidine analogues, and specifically those bearing a 3-chlorophenyl moiety, represent a chemical space of significant interest for the development of novel therapeutics for neurological and psychiatric disorders.

This technical guide provides a comprehensive analysis of the pharmacological profile of 2-(3-chlorophenyl)piperidine analogues and related derivatives. We will delve into their synthesis, explore their interactions with key CNS targets, dissect their structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of next-generation CNS therapies.

Synthetic Strategies: Accessing the 2-(3-Chlorophenyl)piperidine Core

The synthesis of 2-arylpiperidines can be achieved through various established methodologies in organic chemistry. A common and versatile approach is the reduction of corresponding substituted pyridines.

Exemplary Synthetic Protocol: Synthesis of 2-(3-Chlorophenyl)piperidine

A prevalent method for the synthesis of the 2-(3-chlorophenyl)piperidine core involves the catalytic hydrogenation of 2-(3-chlorophenyl)pyridine. This transformation is typically achieved under high pressure with a suitable catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), in an acidic medium like acetic acid.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-(3-chlorophenyl)pyridine (1.0 eq) in glacial acetic acid, add a catalytic amount of platinum oxide (e.g., 0.05 eq).

  • Hydrogenation: Place the reaction mixture in a high-pressure hydrogenation apparatus. Pressurize the vessel with hydrogen gas (e.g., 50-60 psi) and agitate at a controlled temperature (e.g., 50-60 °C) for several hours.

  • Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting residue can be purified by column chromatography on silica gel to yield the desired 2-(3-chlorophenyl)piperidine.

It is imperative for researchers to consult original literature for specific reaction conditions and safety precautions.

Pharmacological Profile: A Multi-Target Engagement Landscape

Analogues of the 2-(3-chlorophenyl)piperidine scaffold often exhibit a polypharmacological profile, demonstrating affinity for a range of CNS targets. The primary targets of interest for this class of compounds include monoamine transporters and sigma receptors.

Monoamine Transporters: Modulating Dopamine, Serotonin, and Norepinephrine Levels

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical regulators of neurotransmission and are well-established targets for the treatment of depression, anxiety, and substance use disorders. Phenylpiperidine analogues have been extensively investigated as inhibitors of these transporters.

The substitution pattern on both the phenyl ring and the piperidine nitrogen plays a pivotal role in determining the affinity and selectivity for DAT, SERT, and NET. For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines, the presence of an electron-withdrawing group at the C4-position of the N-benzyl moiety was found to be advantageous for DAT binding.[2]

Structure-Activity Relationship (SAR) Insights for Monoamine Transporter Ligands:

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is a key determinant of activity. For instance, in a series of rimcazole analogues, an N-phenylpropyl group was found to confer the highest affinity for the dopamine transporter.[3]

  • Aromatic Substitution: Modifications to the phenyl ring can significantly impact binding affinity. In the same rimcazole series, aromatic substitutions on the carbazole ring were generally not well-tolerated, leading to a reduction in DAT affinity.[3]

  • Stereochemistry: The stereochemistry of the piperidine ring can have a profound effect on potency and selectivity.

Sigma Receptors: Emerging Targets for Neuropsychiatric and Neurodegenerative Disorders

Sigma receptors, comprising the σ1 and σ2 subtypes, are intracellular chaperone proteins that modulate a variety of cellular functions and are implicated in conditions such as psychosis, pain, and neurodegeneration.

Notably, the piperidine moiety appears to be a crucial structural element for high affinity at the σ1 receptor, particularly when compared to piperazine analogues.[4][5] In a study comparing piperidine and piperazine derivatives as histamine H3 receptor antagonists, compounds containing a piperidine ring exhibited significantly higher affinity for the σ1 receptor.[4][5]

Quantitative Pharmacological Data

The following table summarizes representative binding affinity data for analogues structurally related to 2-(3-chlorophenyl)piperidine at key CNS targets. It is important to note that direct data for the 2-(3-chlorophenyl)piperidine scaffold is limited in the public domain, and thus data for closely related analogues are presented to illustrate the general pharmacological landscape.

Compound/Analogue ClassTargetBinding Affinity (Ki, nM)Reference
N-Phenylpropyl Rimcazole Analogue (11)DAT263[3]
N-Phenylpropyl Rimcazole Analogue (11)SERT44.5[3]
N-Phenylpropyl Rimcazole Analogue (11)NET>1300[3]
Piperidine-based H3R/σ1R Ligand (5)σ1 Receptor3.64[4]
Piperazine-based H3R/σ1R Ligand (4)σ1 Receptor1531[4]
Piperidine-based H3R/σ1R Ligand (11)σ1 Receptor4.41[4]
Piperidine-based H3R/σ1R Ligand (11)σ2 Receptor67.9[4]

Experimental Protocols for Pharmacological Evaluation

The characterization of 2-(3-chlorophenyl)piperidine analogues necessitates a suite of in vitro and in vivo assays to determine their affinity, functional activity, and potential therapeutic efficacy.

In Vitro Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

General Protocol for Monoamine Transporter Binding Assays:

  • Membrane Preparation: Prepare crude synaptosomal membranes from specific brain regions of rodents (e.g., rat striatum for DAT).

  • Assay Buffer: Utilize an appropriate buffer system for the specific transporter being assayed.

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the target of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).[6][7]

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) values.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (e.g., Rat Striatum) Incubation Incubation Membrane->Incubation Radioligand Radioligand (e.g., [3H]WIN 35,428) Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a typical in vitro radioligand binding assay.

In Vitro Functional Assays: Neurotransmitter Uptake Inhibition

Functional assays are crucial to determine whether a compound acts as an inhibitor, substrate, or has no effect on the function of the transporter.

General Protocol for [³H]Dopamine Uptake Assay:

  • Synaptosome Preparation: Prepare synaptosomes from the appropriate brain region (e.g., rat striatum).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Initiation: Initiate the uptake by adding a low concentration of [³H]dopamine.

  • Termination: Terminate the uptake after a short incubation period by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the amount of [³H]dopamine taken up by the synaptosomes using liquid scintillation counting.

  • Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake. A positive correlation between binding affinity (Ki) and uptake inhibition (IC₅₀) suggests that the compound is an inhibitor at the transporter.[3]

In Vivo Functional Assays

In vivo studies are essential to assess the physiological effects of the compounds. For dopamine autoreceptor agonists, a common assay is the γ-butyrolactone (GBL)-induced increase in L-DOPA synthesis in the mouse brain.[8] The ability of a compound to reverse this increase is indicative of dopamine autoreceptor agonist activity.[8]

Conclusion and Future Directions

The 2-(3-chlorophenyl)piperidine scaffold and its analogues represent a promising area for the discovery of novel CNS-active agents. Their ability to engage with multiple key targets, including monoamine transporters and sigma receptors, offers the potential for the development of therapeutics with unique pharmacological profiles. The structure-activity relationships explored herein highlight the critical role of specific structural modifications in fine-tuning the affinity and selectivity of these compounds.

Future research in this area should focus on:

  • Systematic SAR studies of the 2-(3-chlorophenyl)piperidine core to delineate the precise structural requirements for potent and selective activity at individual targets.

  • Exploration of stereochemistry to develop enantiomerically pure compounds with improved pharmacological properties.

  • In-depth in vivo characterization of lead compounds in relevant animal models of CNS disorders to establish their therapeutic potential.

This technical guide provides a foundational understanding of the pharmacological profile of 2-(3-chlorophenyl)piperidine analogues. By leveraging the insights and methodologies presented, researchers can accelerate the discovery and development of the next generation of piperidine-based therapeutics for the treatment of debilitating neurological and psychiatric conditions.

References

  • Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry. [Link]

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Semantic Scholar. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. [Link]

  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant ??4??2 nicotinic acetylcholine receptor potentiators. ResearchGate. [Link]

  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry. [Link]

  • Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry. [Link]

  • Structure-activity Relationships at Monoamine Transporters and Muscarinic Receptors for N-substituted-3alpha-(3'-chloro-, 4' - PubMed. Journal of Medicinal Chemistry. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D 2 /D 3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. [Link]

  • Document: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 recepto... - ChEMBL. EMBL-EBI. [Link]145038/)

Sources

Exploratory

The Chiral Imperative: Harnessing (2S)-2-(3-chlorophenyl)piperidine in Advanced Drug Discovery

As pharmaceutical pipelines increasingly target complex central nervous system (CNS) pathologies, the demand for rigid, stereochemically pure building blocks has surged. Among these, (2S)-2-(3-chlorophenyl)piperidine sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly target complex central nervous system (CNS) pathologies, the demand for rigid, stereochemically pure building blocks has surged. Among these, (2S)-2-(3-chlorophenyl)piperidine stands out as a privileged scaffold. By combining the basicity and conformational predictability of a piperidine ring with the metabolic stability of a meta-chlorinated aryl group, this chiral building block serves as the architectural foundation for a multitude of neuroactive agents, including substance P (NK1) receptor antagonists and monoamine reuptake inhibitors[1][2].

This technical guide deconstructs the mechanistic rationale, synthetic methodologies, and translational applications of (2S)-2-(3-chlorophenyl)piperidine, providing drug development professionals with a field-proven framework for its utilization.

Structural & Mechanistic Rationale: Why This Scaffold?

The selection of (2S)-2-(3-chlorophenyl)piperidine in medicinal chemistry is driven by precise structure-activity relationship (SAR) requirements rather than synthetic convenience. Every moiety serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Piperidine Core: The nitrogen atom provides a critical hydrogen-bond donor/acceptor site and a basic center (pKa 10.1) that readily forms stable, water-soluble salts (e.g., hydrochloride)[3]. Furthermore, the chair conformation of the piperidine ring forces the 2-aryl substituent into a stable equatorial position, minimizing A 1,3 -allylic strain and locking the molecule into a predictable 3D vector[4].

  • The 3-Chloro Substitution: Halogenation at the meta position of the phenyl ring serves a dual purpose. First, it enhances lipophilicity (LogP 3.1), which is critical for blood-brain barrier (BBB) penetration[3]. Second, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation at a common metabolic "soft spot" without introducing the excessive steric bulk of a functional group at the ortho or para positions.

  • The (2S) Stereocenter: Biological receptors are inherently chiral environments. For targets like the NK1 receptor, the (2S) configuration ensures the optimal spatial alignment of the aryl group within the receptor's deep hydrophobic pocket, while the (2R) distomer typically exhibits a 10- to 100-fold drop in binding affinity due to steric clashes.

G Scaffold (2S)-2-(3-chlorophenyl)piperidine Core Scaffold N_Atom Piperidine Nitrogen (pKa ~10.1) Scaffold->N_Atom Aryl 3-Chlorophenyl Group (LogP ~3.1) Scaffold->Aryl Stereo (2S) Stereocenter (Spatial Alignment) Scaffold->Stereo Target CNS Target Receptor (e.g., NK1, Transporters) N_Atom->Target Salt Bridge / H-Bonding Aryl->Target Hydrophobic Pocket / Pi-Pi Stacking Stereo->Target Steric Exclusion of (2R) Distomer

Figure 1: Pharmacodynamic mapping of the (2S)-2-(3-chlorophenyl)piperidine scaffold.

Quantitative Physicochemical Profile

To facilitate rational drug design, the core physicochemical properties of the building block are summarized below. These metrics dictate downstream formulation and synthetic handling strategies.

PropertyValueCausality / Impact on Synthesis & Design
Molecular Weight 195.69 g/mol Low MW allows for extensive functionalization while maintaining final API within Lipinski's Rule of 5.
LogP (Predicted) ~3.13Optimal for CNS penetration; requires non-polar solvents for free-base extraction.
pKa (Conjugate Acid) ~10.09Highly basic; necessitates strong acids for salt formation; easily protonated at physiological pH.
TPSA 12.03 ŲExceptionally low polar surface area, guaranteeing high membrane permeability.
H-Bond Donors/Acc. 1 / 1Provides a localized, directional interaction point for receptor binding.

(Data synthesized from standard chemical databases and predictive models for 2-arylpiperidines[3])

Self-Validating Synthetic Methodologies

Achieving high enantiomeric excess (ee > 99%) is the paramount challenge when utilizing this building block. Below are two field-proven, self-validating protocols for obtaining the (2S)-enantiomer.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of Cyclic Imines

This modern approach relies on chiral catalysis to set the stereocenter dynamically, avoiding the 50% yield cap inherent to classical resolution. The causality behind using the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst lies in its rigid spatial arrangement, which forces the incoming cyclic imine into a singular trajectory. Hydride transfer occurs exclusively to the Re-face of the imine double bond, yielding the (2S)-configuration.

Step-by-Step Workflow:

  • Imine Preparation: Oxidize 1-(3-chlorophenyl)piperidine to the corresponding 6-(3-chlorophenyl)-2,3,4,5-tetrahydropyridine using a mild oxidant (e.g., IBX or electrochemical oxidation).

    • Self-Validation Check (IPC): Monitor the disappearance of the secondary amine N-H stretch via FTIR. Proceed only when the >C=N stretch (~1650 cm⁻¹) is dominant.

  • Catalyst Activation: In a rigorously degassed Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM).

  • Enantioselective Reduction: Add the imine substrate to the flask, followed by a slow, dropwise addition of a formic acid/triethylamine (5:2) azeotropic mixture at 0°C. The formic acid acts as the hydride source.

  • In-Process Control (IPC): After 12 hours, withdraw a 50 µL aliquot, quench with saturated NaHCO₃, extract with hexanes, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

    • Self-Validation Check: Do not initiate workup unless the chromatogram confirms >98% ee. If ee is lower, catalyst poisoning has occurred; abort and investigate solvent purity.

  • Isolation: Quench the bulk reaction with 1M NaOH, extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield the (2S)-free base.

Protocol B: Classical Resolution via Diastereomeric Salt Formation

For scale-up operations where transition metal catalysts are undesirable, classical resolution remains highly effective. The choice of (L)-tartaric acid exploits the specific dihedral angles of the 2-arylpiperidine chair conformation, creating a highly insoluble diastereomeric salt with the (2S)-enantiomer.

Step-by-Step Workflow:

  • Salt Formation: Dissolve racemic (±)-2-(3-chlorophenyl)piperidine (1.0 eq) in boiling ethanol. Slowly add a boiling solution of (L)-(+)-tartaric acid (1.0 eq) in ethanol.

  • Controlled Crystallization: Allow the solution to cool to room temperature at a rate of 5°C per hour. Rapid cooling will trap the (2R) distomer in the crystal lattice.

    • Self-Validation Check: The formation of distinct, needle-like crystals indicates successful diastereomeric discrimination. Amorphous precipitation indicates solvent entrapment; reheat and cool slower.

  • Filtration & Recrystallization: Filter the crystals and recrystallize twice from an ethanol/water (9:1) mixture to achieve optical purity.

  • Free-Basing: Suspend the pure salt in water, adjust to pH 12 with 2M NaOH, and extract with methyl tert-butyl ether (MTBE). Evaporate the MTBE to yield the pure (2S)-enantiomer.

G SM Achiral Precursor (e.g., 1-(3-Chlorophenyl)piperidine) Racemic Racemic Mixture (±)-2-(3-chlorophenyl)piperidine SM->Racemic Non-selective Synthesis Imine Cyclic Imine Intermediate 6-(3-chlorophenyl)-2,3,4,5-tetrahydropyridine SM->Imine Controlled Oxidation Res Classical Resolution via (L)-Tartaric Acid Racemic->Res Diastereomeric Salt Formation Prod Target Enantiomer (2S)-2-(3-chlorophenyl)piperidine Res->Prod Selective Crystallization Asym Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(S,S)-TsDPEN] Asym->Prod Enantioselective Reduction Imine->Asym Chiral Catalyst Addition

Figure 2: Divergent synthetic pathways for isolating the (2S) enantiomer.

Translational Applications in Medicinal Chemistry

Once synthesized, the (2S)-2-(3-chlorophenyl)piperidine core is typically functionalized at the piperidine nitrogen.

NK1 Receptor Antagonists: By alkylating the piperidine nitrogen with a 3,5-bis(trifluoromethyl)benzyl group, researchers can generate potent substance P antagonists. The (2S) stereocenter directs the 3-chlorophenyl group into a deep hydrophobic cleft of the NK1 receptor, while the trifluoromethyl groups engage in halogen bonding near the extracellular loops. This specific spatial arrangement is entirely abolished if the (2R) enantiomer is used, validating the absolute necessity of chiral control during the synthesis of the piperidine building block.

Polyheterocyclic Scaffold Assembly: Recent advances in multicomponent assembly processes utilize 2-arylpiperidines to synthesize bridged tetrahydroquinoline scaffolds and other complex polyheterocycles[4]. The secondary amine of the (2S)-2-(3-chlorophenyl)piperidine serves as a nucleophile in Mannich-type reactions, allowing for rapid diversification of chemical libraries aimed at identifying novel kinase inhibitors or allosteric modulators.

References

  • The Journal of Organic Chemistry. "Dual Roles of β-Oxodithioesters in the Copper-Catalyzed Synthesis of Benzo[e]pyrazolo[1,5-c][1,3]thiazine Derivatives." ACS Publications, 2015.[Link]

Sources

Foundational

An In-depth Technical Guide to Potential Therapeutic Targets for 2-Arylpiperidine Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The 2-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its conformational flexibility and the ability to introduce diverse substituents at various positions have made it a versatile template for designing ligands with high affinity and selectivity for a range of biological targets. This guide provides an in-depth exploration of the key therapeutic targets of 2-arylpiperidine compounds, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental workflows essential for target identification and validation.

This document is designed to serve as a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to guide the discovery and development of novel therapeutics based on the 2-arylpiperidine framework.

Established Therapeutic Targets

Sigma Receptors (σR)

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique, non-opioid, non-G protein-coupled transmembrane proteins primarily located at the endoplasmic reticulum (ER) membrane.[4] They are broadly classified into two subtypes, σ1 and σ2, both of which have emerged as promising targets for therapeutic intervention in a variety of disorders, including neuropsychiatric conditions, pain, and cancer.[4][5][6]

1.1. Mechanism of Action and Therapeutic Relevance

The 2-arylpiperidine moiety has been instrumental in the development of selective sigma receptor ligands.[7][8] These compounds modulate the activity of sigma receptors, which act as chaperone proteins influencing a multitude of cellular processes, including ion channel function, intracellular Ca2+ signaling, and ER stress responses.[4]

  • Neuropsychiatric Disorders: Sigma-1 receptor (σ1R) ligands have shown potential as antipsychotics.[7][8] Their mechanism is thought to involve the modulation of various neurotransmitter systems, including dopaminergic and glutamatergic pathways, without the extrapyramidal side effects associated with traditional dopamine D2 receptor antagonists.[6][7]

  • Neuropathic Pain: σ1R antagonists have demonstrated significant analgesic effects in preclinical models of neuropathic pain.[5] By blocking the σ1R, these compounds can attenuate the hyperexcitability of neurons involved in pain signaling.

  • Oncology: The sigma-2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97), is overexpressed in various tumor cell lines.[4][5] Ligands targeting σ2R have shown cytotoxic effects and are being explored as potential anticancer agents.[4]

1.2. Structure-Activity Relationship (SAR) Insights

The affinity and selectivity of 2-arylpiperidine compounds for sigma receptors are governed by specific structural features:

  • Nature of the Piperidine Nitrogen Substituent: The substituent on the piperidine nitrogen plays a crucial role in determining selectivity for sigma receptors over other targets like dopamine D2 receptors.[7][8]

  • Distance and Orientation: The distance of the nitrogen substituent from the basic nitrogen and its orientation relative to the 2-aryl group are critical for optimal binding.[7][8]

  • Aryl Group Substitution: Modifications to the aryl ring can influence both affinity and selectivity.

Compound ClassKey Structural FeaturesTarget SelectivityTherapeutic Potential
Disubstituted PiperidinesN-cyclopropylmethyl ketones and ethersHigh for Sigma receptors over D2Antipsychotic[7]
Benzylpiperidine DerivativesN-(1-benzylpiperidin-4-yl)-4-fluorobenzamideHigh for σ1RAnalgesic[5]
1.3. Signaling Pathway

sigma_receptor_pathway ligand 2-Arylpiperidine Ligand sigma_r Sigma Receptor (σ1R / σ2R) ligand->sigma_r Binds to er Endoplasmic Reticulum sigma_r->er ion_channel Ion Channels (e.g., K+, Ca2+) sigma_r->ion_channel Modulates ca_signaling Intracellular Ca2+ Signaling sigma_r->ca_signaling Regulates neurotransmitter Neurotransmitter Modulation ion_channel->neurotransmitter cell_survival Cell Survival/ Apoptosis ca_signaling->cell_survival

Caption: Signaling pathway of 2-arylpiperidine ligands acting on sigma receptors.

Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[9] Dysregulation of DAT function is implicated in several central nervous system disorders, making it a key therapeutic target.[9]

2.1. Mechanism of Action and Therapeutic Relevance

2-Arylpiperidine derivatives have been developed as potent and selective DAT inhibitors.[10] By blocking dopamine reuptake, these compounds increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling. This mechanism is relevant for:

  • Neurodegenerative Diseases: In conditions like Parkinson's disease, where there is a loss of dopaminergic neurons, DAT inhibitors can help to compensate for the reduced dopamine levels.[9]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Enhancing dopaminergic neurotransmission in the prefrontal cortex is a key therapeutic strategy for ADHD.[9]

  • Substance Abuse: DAT inhibitors are being investigated as potential treatments for stimulant abuse, such as cocaine addiction.[9]

2.2. Structure-Activity Relationship (SAR) Insights

The development of potent and selective DAT ligands from the 2-arylpiperidine class has been guided by extensive SAR studies:

  • Diphenylmethoxyethyl Moiety: The presence of a 4-[2-(diphenylmethoxy)ethyl] substituent on the piperidine ring is a common feature in many potent DAT inhibitors.[10]

  • N-Substituent: The nature of the substituent on the piperidine nitrogen significantly influences potency and selectivity. For example, a 3-phenylpropyl group has been shown to be favorable.[10]

  • Aromatic Ring Modifications: Bioisosteric replacement of a phenyl group with a thiophene moiety can lead to increased potency.[10]

CompoundN-SubstituentAromatic GroupDAT Binding Affinity (IC50)DAT/SERT Selectivity
GBR 129093-phenylpropylDiphenyl14 nM6.1
Compound 93-phenylpropylPhenyl, Thienyl6.6 nM33.8
Compound 19a3-phenylpropylDiphenyl6.0 nM30.0

Data sourced from a study on novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues.[10]

N-Methyl-D-Aspartate (NMDA) Receptor

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[11] However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders.[11][12]

3.1. Mechanism of Action and Therapeutic Relevance

Certain 2-substituted piperidine analogs act as selective antagonists of NMDA receptor subtypes.[11] By blocking the NMDA receptor, these compounds can prevent the excessive influx of calcium that triggers excitotoxic neuronal death. This neuroprotective effect is therapeutically relevant for:

  • Stroke and Traumatic Brain Injury: Reducing excitotoxicity can help to minimize neuronal damage following acute cerebral ischemia.[11]

  • Neurodegenerative Diseases: Chronic neurodegenerative disorders such as Parkinson's disease may involve an excitotoxic component that could be mitigated by NMDA receptor antagonists.[11]

  • Neuropathic Pain and Anxiety: Blockade of NMDA receptors has shown efficacy in animal models of neuropathic pain and anxiety.[11]

3.2. Structure-Activity Relationship (SAR) Insights

The development of subtype-selective NMDA receptor antagonists has focused on the stereochemistry and substitution pattern of the piperidine ring:

  • Stereochemistry: The NMDA antagonist activity of compounds like (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides specifically with the (-)-2R,4S-isomer.

  • Substituents: The presence of acidic groups, such as a carboxylic acid at the 2-position and a phosphono or tetrazolyl group at the 4-position, is important for antagonist activity.[13]

Emerging Therapeutic Targets

Research into the therapeutic potential of 2-arylpiperidine compounds is ongoing, with several new targets emerging:

  • Monoacylglycerol Lipase (MAGL): This enzyme is involved in the endocannabinoid system, and its inhibition is a potential strategy for treating depression.[14] Aryl formyl piperidine derivatives have been investigated as MAGL inhibitors.[14]

  • Serotonin Receptors (5-HT): Multi-target agents that act on both dopamine and serotonin receptors are being explored for the treatment of schizophrenia.[15] Some aryl-piperidine derivatives have shown potent antagonistic activity at both D2 and 5-HT2A receptors.[15]

  • Cancer-Related Targets: The arylpiperazine scaffold, structurally related to 2-arylpiperidines, has shown promise in cancer research by interacting with various molecular targets implicated in cancer pathogenesis, such as the androgen receptor and Axl kinase.[16][17][18]

Experimental Workflows for Target Identification and Validation

The identification and validation of new therapeutic targets for 2-arylpiperidine compounds is a multi-step process that requires a combination of computational and experimental approaches.[19][20][21]

Target Identification

The initial step involves identifying potential biological targets that can be modulated by small molecules to achieve a therapeutic effect.[22]

1.1. Computational and Bioinformatic Approaches
  • Data Mining: Involves searching biological databases and scientific literature to gather information on diseases and potential drug targets.[19]

  • Bioinformatics Analysis: Utilizes tools for sequence alignment, structural prediction, and functional annotation to perform an initial screening of potential targets.[19][20]

1.2. Experimental Screening Methods
  • Phenotypic Screening: Involves testing compounds in cell-based or whole-organism models to identify those that produce a desired phenotypic change without a priori knowledge of the target.[22][23]

  • Proteomics and Chemical Biology: Employs techniques like affinity chromatography with immobilized 2-arylpiperidine probes to pull down interacting proteins, which are then identified by mass spectrometry.[19][21]

target_identification_workflow cluster_computational Computational Approaches cluster_experimental Experimental Approaches data_mining Data Mining & Literature Search bioinformatics Bioinformatics Analysis data_mining->bioinformatics potential_targets List of Potential Targets bioinformatics->potential_targets phenotypic_screening Phenotypic Screening phenotypic_screening->potential_targets proteomics Proteomics/ Chemical Biology proteomics->potential_targets

Caption: Workflow for the initial identification of potential therapeutic targets.

Target Validation

Once potential targets are identified, they must be validated to confirm their role in the disease process and their suitability as a drug target.[22][23]

2.1. In Vitro Validation
  • Druggability Assessment: Involves analyzing the 3D structure of the target protein, often using X-ray crystallography, to determine if it has a binding pocket suitable for a small molecule.[22]

  • Assay Development and Validation: Biochemical and cellular assays are developed to measure the activity of the target and the effect of the 2-arylpiperidine compound.[22] This includes primary assays for high-throughput screening and secondary, orthogonal assays to eliminate false positives.[22]

  • Target Engagement Assays: These assays confirm that the compound physically binds to the intended target in a cellular context.[22]

2.2. Genetic Validation
  • Gene Knockout/Knockdown: Techniques like CRISPR/Cas9 or RNA interference are used to reduce or eliminate the expression of the target gene to see if it replicates the therapeutic effect or alters the response to the compound.[21]

  • Overexpression Studies: Increasing the expression of the target can help to understand its function and its role in the disease phenotype.[21]

2.3. In Vivo Validation
  • Animal Models: The therapeutic effect of modulating the target is tested in relevant animal models of the disease. This is a critical step to establish a causal link between target modulation and a meaningful biological effect.[23]

target_validation_workflow cluster_invitro In Vitro Validation cluster_genetic Genetic Validation cluster_invivo In Vivo Validation potential_targets List of Potential Targets druggability Druggability Assessment (e.g., X-ray Crystallography) potential_targets->druggability assay_dev Assay Development (Biochemical & Cellular) druggability->assay_dev target_engagement Target Engagement Assays assay_dev->target_engagement knockout Gene Knockout/Knockdown (CRISPR, RNAi) target_engagement->knockout animal_models Testing in Animal Models of Disease knockout->animal_models overexpression Overexpression Studies overexpression->animal_models validated_target Validated Therapeutic Target animal_models->validated_target

Caption: A comprehensive workflow for the validation of identified targets.

Conclusion

The 2-arylpiperidine scaffold continues to be a highly valuable framework in the quest for novel therapeutics. Its proven ability to interact with a diverse range of important biological targets, including sigma receptors, dopamine transporters, and NMDA receptors, underscores its versatility and potential. As our understanding of disease biology deepens and new target identification technologies emerge, the exploration of novel targets for 2-arylpiperidine compounds will undoubtedly open up new avenues for the treatment of a wide spectrum of human diseases. This guide provides a solid foundation for researchers to build upon, integrating established knowledge with systematic experimental approaches to drive the next generation of 2-arylpiperidine-based drug discovery.

References

  • MtoZ Biolabs. Drug Target Identification Methods. [Link]

  • Google Patents. US6124317A - 2-substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists.
  • Springer Nature Experiments. Methods of Identification and Validation of Drug Target. [Link]

  • PMC. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • PubMed. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. [Link]

  • PubMed. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. [Link]

  • ACS Publications. Novel piperidine .sigma. receptor ligands as potential antipsychotic drugs. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Usiena air. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. [Link]

  • PubMed. Dopamine transporter ligands: recent developments and therapeutic potential. [Link]

  • PubMed. Novel piperidine sigma receptor ligands as potential antipsychotic drugs. [Link]

  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • PubMed. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. [Link]

  • White Rose ePrints. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • PMC. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. [Link]

  • PubMed. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. [Link]

  • Wikipedia. NMDA receptor antagonist. [Link]

  • University of Virginia School of Medicine. Novel NMDA Receptor Antagonists. [Link]

  • PMC. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • PubMed. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. [Link]

  • ACS Publications. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • ResearchGate. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • NIH Molecular Libraries Program. Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. [Link]

  • PMC. Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations. [Link]

  • ResearchGate. SAR of aryl-1,2,3-triazolyl benzylpiperidine. [Link]

  • PubMed. Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. [Link]

  • eLife. The organic cation transporter 2 regulates dopamine D1 receptor signaling at the Golgi apparatus. [Link]

  • MDPI. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]

  • PMC. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • ResearchGate. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

Sources

Exploratory

Stereochemistry and Biological Activity of 2-Arylpiperidines: A Comprehensive Technical Guide

Executive Summary The 2-arylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active compounds. These include neurokinin-1 (NK1) receptor antag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-arylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active compounds. These include neurokinin-1 (NK1) receptor antagonists, poly(ADP-ribose) polymerase (PARP) inhibitors, and transient receptor potential melastatin 8 (TRPM8) antagonists[1]. However, the pharmacological efficacy of these molecules is not merely a function of their constitutional connectivity; it is profoundly dictated by their stereochemistry. A minor stereochemical shift—such as moving from an (R,R) to an (R,S) diastereomer—can result in a 50-fold or greater loss in target affinity[2]. This whitepaper explores the mechanistic causality behind these stereochemical requirements and details state-of-the-art, self-validating protocols for their enantioselective synthesis.

The Causality of Stereochemical Activity

Why does stereochemistry exert such a disproportionate effect on the biological activity of 2-arylpiperidines? The answer lies in the spatial orientation of the aryl ring relative to the basic piperidine nitrogen, which dictates the molecule's ability to navigate the steric constraints of highly specific receptor binding pockets.

In the design of stereochemically diverse libraries, the minimization of 1,3-allylic ( A1,3 ) strain serves as a critical strategic element[3]. By intentionally leveraging A1,3 strain during synthesis, chemists can lock the piperidine ring into predictable, chair-like conformations[4]. This conformational locking is biologically crucial because it drastically reduces the entropic penalty the molecule must pay upon receptor binding.

For example, in the development of potent NK1 antagonists like (+)-CP-99994 and (+)-L-733060, the specific (2S,3S) stereochemistry ensures that the aryl group optimally occupies the hydrophobic pocket of the receptor, while the basic nitrogen is perfectly positioned to interact with key aspartate residues[1]. An epimer at either stereocenter introduces severe steric clashes, rendering the molecule pharmacologically inert.

G cluster_0 Stereoselective Binding Logic at NK1 Receptor Ligand 2-Arylpiperidine (e.g., (+)-CP-99994) Receptor NK1 Receptor (Substance P Target) Ligand->Receptor High Affinity Binding (IC50 < 1 nM) Conformation 1,3-Allylic Strain Conformational Lock Conformation->Ligand Dictates 3D Shape OffTarget Inactive Diastereomer (Steric Clash) OffTarget->Receptor Low Affinity (IC50 > 15 nM)

Mechanistic logic of stereocontrolled 2-arylpiperidine binding to the NK1 receptor.

Quantitative Impact of Stereochemistry on Pharmacology

To illustrate the stark causality between 3D structure and biological function, the following table summarizes the binding affinities of various 2-arylpiperidine derivatives based on their stereochemical configurations.

Compound Class / NameBiological TargetStereochemistryPharmacological Activity (IC50 / Affinity)Reference
(+)-CP-99994 NK1 Receptor (2S,3S) High Affinity (Sub-nanomolar)[1]
CP-99994 Epimer NK1 Receptor (2R,3S) Low Affinity (Inactive)[1]
N -Boc-2-phenylpiperidine derivative NK1 Receptor (R,R) 0.3 nM [2]
N -Boc-2-phenylpiperidine derivative NK1 Receptor (R,S) >15 nM [2]
(+)-L-733060 NK1 Receptor (2S,3S) High Affinity[1]

State-of-the-Art Enantioselective Synthesis Protocols

Historically, synthesizing enantiopure 2,2-disubstituted piperidines required stoichiometric amounts of chiral reagents[5]. Modern methodologies have shifted toward catalytic asymmetric synthesis and highly efficient kinetic resolutions. Below are two field-proven, self-validating protocols.

Protocol A: Kinetic Resolution via Asymmetric Deprotonation

This methodology exploits the rapid rotation of the Boc protecting group in N -Boc-2-phenylpiperidine at −78 °C , allowing for highly selective lithiation at the benzylic position[2][6].

Causality & Validation Rationale: Why rely on in situ IR spectroscopy? The organolithium intermediate is highly reactive. In situ IR provides a self-validating feedback loop, allowing the chemist to monitor the shift in the carbamate carbonyl stretch in real-time. This ensures the electrophilic quench is executed precisely at maximum lithiation, preventing unwanted racemization or side reactions[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic N -Boc-2-arylpiperidine in anhydrous THF under a strict argon atmosphere to prevent premature protonation.

  • Chiral Environment Induction: Introduce O'Brien's (+)-sparteine surrogate. Causality: The chiral ligand coordinates with the lithium ion, creating an asymmetric steric environment that dynamically differentiates the enantiotopic protons at the C2 position[6].

  • Selective Lithiation: Cool the reactor to −78 °C . Add n -BuLi dropwise. Validate intermediate formation continuously via in situ IR spectroscopy[2].

  • Electrophilic Quench: Introduce a trialkyltin halide electrophile. Causality: Using a tin electrophile allows the quenched byproduct to be recycled later via tin-lithium exchange, maximizing atom economy[2].

  • Isolation & Verification: Quench the reaction with methanol, warm to room temperature, and isolate the unreacted starting material. Validate the enantiomeric ratio (er) via chiral HPLC. The recovered (S) -enantiomer typically exhibits an er of >90:10 [6].

G SM Racemic N-Boc- 2-arylpiperidine Lithiation Asymmetric Lithiation (n-BuLi, (+)-sparteine) SM->Lithiation -78 °C, THF Quench Electrophilic Quench (Trialkyltin halide) Lithiation->Quench Stereoselective Deprotonation Resolution Kinetic Resolution (In-situ IR Monitored) Quench->Resolution Separation Product Enantioenriched (S)-2-arylpiperidine Resolution->Product >90:10 er

Workflow for the kinetic resolution of N-Boc-2-arylpiperidines via asymmetric deprotonation.

Protocol B: Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement (AAR) Products

This de novo method utilizes renewable biomass (furfurylamine) to synthesize highly functionalized 2-arylpiperidines, avoiding harsh reagents[1][7].

Causality & Validation Rationale: Why utilize a non-phosphine-ligand palladium precatalyst? Traditional phosphine ligands suffer from severe steric hindrance and competitive binding with the basic nitrogen atoms of the AAR products, which rapidly poisons the catalyst. Employing a non-phosphine system (e.g., Pd2​(dba)3​ ) bypasses this inhibition, ensuring robust catalytic turnover and high yields (up to 70%)[1][7].

Step-by-Step Methodology:

  • AAR Reaction: Convert biomass-derived furfurylamine to the corresponding 2-aryldihydropyridinone via a green aza-Achmatowicz rearrangement using NBS in an aqueous medium[1].

  • Catalyst Assembly: In a glovebox, combine Pd2​(dba)3​ (precatalyst) and K2​CO3​ (base) in anhydrous toluene[7].

  • Cross-Coupling: Add the desired arylboronic acid and the AAR product to the catalyst mixture. Heat to 80 °C . Validation: Monitor the reaction kinetics via LC-MS to confirm complete cross-coupling and the absence of homocoupled arylboronic acid dimers.

  • Asymmetric Reduction: To establish the final stereocenter, subject the arylated intermediate to Noyori asymmetric transfer hydrogenation. Validate the final stereochemical purity via 2D-NMR (NOESY) and chiral chromatography[7].

Conclusion & Future Perspectives

The intersection of stereochemistry and biological activity in 2-arylpiperidines represents a masterclass in rational drug design. As demonstrated by the drastic affinity differences in NK1 antagonists, the 3D spatial arrangement of the aryl group is non-negotiable for pharmacological success. By employing advanced, self-validating synthetic techniques—such as asymmetric lithiation and non-phosphine Pd-catalyzed arylations—researchers can reliably access these complex architectures, paving the way for the next generation of targeted therapeutics.

References

  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines - Chemical Communications (RSC Publishing).[Link]

  • A New Entry of Nucleophiles in Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions: Addition of Organozinc Reagents for the Synthesis of 2-Aryl-4-piperidones - Journal of the American Chemical Society.[Link]

  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids - Organic Chemistry Portal.[Link]

  • 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines - PMC (National Institutes of Health).[Link]

  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids - Organic Letters (ACS Publications).[Link]

  • Universities of Leeds, Sheffield and York (White Rose Consortium) - White Rose Research Online. [Link]

  • Angew Chem Int Ed - 2011 - Coombs - 1 3 Allylic Strain As A Strategic Diversification Element For Constructing Libraries of - Scribd.[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocols in Palladium-Catalyzed Arylation for 2-Arylpiperidine Synthesis

Strategic Relevance in Drug Development The 2-arylpiperidine scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including NK1 receptor antagonists (e.g., CP-99,994), PARP inhibitors, and TRP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Relevance in Drug Development

The 2-arylpiperidine scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including NK1 receptor antagonists (e.g., CP-99,994), PARP inhibitors, and TRPM8 antagonists[1]. Historically, accessing these motifs required lengthy classical resolutions or reliance on chiral pool starting materials. The advent of palladium-catalyzed C(sp³)–H functionalization and cross-coupling has revolutionized this space, allowing for the direct, late-stage arylation of piperidine rings.

This guide details the two most robust, field-proven methodologies for synthesizing 2-arylpiperidines: the Negishi-type cross-coupling of α-lithiated piperidines [2] and the direct arylation of Aza-Achmatowicz Rearrangement (AAR) intermediates [1].

Mechanistic Rationale & Causality

To achieve high yields and reproducibility, one must understand the thermodynamic and kinetic forces dictating these reactions.

The Negishi Approach: Tuning Nucleophilicity

Direct palladium-catalyzed coupling of organolithium species is notoriously difficult due to their high basicity, which leads to rapid catalyst degradation and homocoupling.

  • Why s-BuLi? While n-BuLi can act as a nucleophile and attack the N-Boc protecting group, the bulkier s-BuLi strictly acts as a base, enabling regioselective α-deprotonation[2].

  • Why TMEDA? Tetramethylethylenediamine (TMEDA) chelates the lithium cation, breaking up organolithium hexamers into reactive monomers, thereby increasing kinetic basicity.

  • Why Transmetalate to Zinc? Zinc chloride tempers the nucleophilicity of the intermediate. The resulting organozinc halide possesses the ideal transmetalation kinetics to match the oxidative addition of the aryl bromide to the Pd(0) center, closing the catalytic cycle efficiently.

NegishiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Br inserts into Pd Pd0->OxAdd + Ar-Br PdII_1 Ar-Pd(II)-Br Intermediate OxAdd->PdII_1 Transmet Transmetalation Zn to Pd transfer PdII_1->Transmet + Piperidinyl-ZnCl PdII_2 Ar-Pd(II)-Piperidinyl Intermediate Transmet->PdII_2 - ZnBrCl RedElim Reductive Elimination C-C Bond Formation PdII_2->RedElim RedElim->Pd0 Regenerate Pd(0) Product 2-Arylpiperidine Product RedElim->Product

Fig 1. Catalytic cycle for the Negishi cross-coupling of N-Boc-piperidinylzinc with aryl bromides.

The AAR-Arylation Approach: Ligand-Free Precision

Recent advancements have enabled the coupling of arylboronic acids with hemiaminals derived from the Aza-Achmatowicz rearrangement of biomass-derived furfurylamines[1].

  • Why Ligand-Free Palladium? Traditional phosphine ligands often trigger unwanted β-hydride elimination or coordinate competitively with the heteroatom-rich AAR intermediates. Utilizing a non-phosphine precatalyst like Pd₂(dba)₃ ensures the hemiaminal carbon remains the exclusive site of reactivity[1].

AAR_Workflow A N-Boc Furfurylamine (Biomass Derived) B Aza-Achmatowicz Rearrangement A->B NBS, H2O C Hemiaminal Intermediate B->C D Pd-Catalyzed Arylation C->D Ar-B(OH)2, Pd E Functionalized 2-Arylpiperidine D->E Yields up to 85%

Fig 2. Workflow for 2-arylpiperidine synthesis via Aza-Achmatowicz rearrangement and Pd-arylation.

Quantitative Data & Substrate Scope

The following table summarizes the operational parameters and expected outcomes for the primary methodologies discussed in this guide.

MethodologySubstrateArylating AgentCatalyst SystemTypical YieldsKey Advantage
Negishi Cross-Coupling N-Boc-piperidineAryl bromidesPd(OAc)₂ / t-Bu₃P45–82%Direct functionalization of simple, cheap starting materials.
AAR-Arylation N-Boc-furfurylamineArylboronic acidsPd₂(dba)₃ (no ligand)50–85%Access to highly functionalized, oxidized piperidine rings.
Directed C(sp³)-H Arylation C(3)-AQ piperidineAryl iodidesPd(OAc)₂ / K₂CO₃44–69%High cis-diastereoselectivity; silver-free conditions.

Experimental Protocols (Self-Validating Systems)

Protocol A: Negishi-Type α-Arylation of N-Boc-Piperidine

This protocol utilizes a Beak-type lithiation followed by transmetalation and cross-coupling[2].

Reagents: N-Boc-piperidine (1.0 equiv), TMEDA (1.05 equiv), s-BuLi (1.05 equiv, 1.4 M in cyclohexane), ZnCl₂ (1.3 equiv, 1.0 M in Et₂O), Aryl bromide (1.3 equiv), Pd(OAc)₂ (4 mol%), t-Bu₃P (8 mol%), anhydrous Et₂O.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-piperidine (1.0 mmol) and TMEDA (1.05 mmol) in anhydrous Et₂O (5.0 mL).

    • Causality Check: Et₂O is strictly used over THF because THF is susceptible to deprotonation and ring-opening by s-BuLi at temperatures above -40 °C.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add s-BuLi (1.05 mmol) over 10 minutes. Stir at -78 °C for 1 hour.

    • Self-Validating Checkpoint 1 (D₂O Quench): To ensure lithiation is successful before committing expensive Pd catalysts, extract a 0.1 mL aliquot and quench with D₂O. Analyze via GC-MS or ¹H NMR. You must observe >95% deuterium incorporation at the C2 position. If not, verify the titer of your s-BuLi.

  • Transmetalation: Add ZnCl₂ solution (1.3 mmol) dropwise at -78 °C. Stir for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. The clear solution will typically become a slight white suspension.

  • Cross-Coupling: In a separate vial, dissolve Pd(OAc)₂ (0.04 mmol), t-Bu₃P (0.08 mmol), and the aryl bromide (1.3 mmol) in 1.0 mL Et₂O. Transfer this catalyst/substrate solution to the organozinc mixture.

  • Reaction & Workup: Stir at room temperature (or heat to 40 °C for electron-deficient aryl bromides) for 12–16 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Direct Arylation of AAR Intermediates

This protocol leverages biomass-derived furfurylamines to build complex 2-arylpiperidines[1].

Reagents: N-Boc-furfurylamine (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Arylboronic acid (2.0 equiv), K₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol%), Toluene/H₂O.

Step-by-Step Methodology:

  • Aza-Achmatowicz Rearrangement (AAR): Dissolve N-Boc-furfurylamine (1.0 mmol) in a 4:1 mixture of THF/H₂O (5.0 mL). Cool to 0 °C. Add NBS (1.05 mmol) in portions. Stir for 1 hour.

    • Self-Validating Checkpoint 2: Monitor by TLC (KMnO₄ stain). The furan starting material should completely disappear, replaced by a highly polar hemiaminal spot. Extract with EtOAc, wash with brine, and concentrate. Do not purify the hemiaminal via silica gel as it can degrade; use the crude intermediate directly.

  • Arylation Setup: Dissolve the crude hemiaminal in anhydrous toluene (4.0 mL). Add the arylboronic acid (2.0 mmol) and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 mmol). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality Check: The strict exclusion of oxygen is necessary to prevent the homocoupling of the arylboronic acid, which would consume the coupling partner and lower the yield.

  • Reaction & Workup: Stir the mixture at room temperature for 2 to 4 hours. The reaction is remarkably fast due to the highly reactive hemiaminal center. Filter through a short pad of Celite, concentrate, and purify via flash chromatography to isolate the functionalized 2-aryldihydropyridinone (which can be easily reduced to the 2-arylpiperidine).

Sources

Application

Experimental procedure for Suzuki coupling with N-Boc-piperidine organozinc species.

Application Note: Palladium-Catalyzed C(sp3)−C(sp2) Cross-Coupling of N-Boc-Piperidine Executive Summary Functionalizing saturated nitrogen heterocycles at the α -position is a highly sought-after transformation in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed C(sp3)−C(sp2) Cross-Coupling of N-Boc-Piperidine

Executive Summary

Functionalizing saturated nitrogen heterocycles at the α -position is a highly sought-after transformation in modern medicinal chemistry and drug discovery. This application note details a robust, step-by-step experimental procedure for the direct α -arylation of N-Boc-piperidine. By leveraging directed lithiation followed by transmetalation to an organozinc species, researchers can achieve highly efficient palladium-catalyzed cross-coupling with various aryl bromides to rapidly construct complex 3D molecular architectures.

Mechanistic Rationale & Nomenclature Correction

Nomenclature Note: While researchers frequently query this transformation as a "Suzuki coupling of organozinc species" due to the analogous palladium-catalyzed cross-coupling paradigm, the use of an organozinc intermediate strictly defines this reaction as a Negishi cross-coupling [1]. Suzuki-Miyaura couplings exclusively utilize organoboron reagents.

Expert Tip on Transitioning to Suzuki-Miyaura: If your downstream application strictly requires a Suzuki framework (e.g., for isolation of a stable intermediate), the lithiated piperidine can alternatively be trapped with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. However, the organozinc (Negishi) pathway detailed below is the standard literature method, favored for its superior transmetalation kinetics at room temperature [1].

Mechanistic Causality: Direct C(sp3)−C(sp2) coupling is notoriously difficult due to the propensity of alkyl-palladium intermediates to undergo rapid β -hydride elimination, leading to alkene byproducts rather than the desired product [2]. To circumvent this, the protocol relies on three critical design choices:

  • Directed Lithiation: The Boc (tert-butoxycarbonyl) group acts as a Directed Metalation Group (DMG). The addition of TMEDA (tetramethylethylenediamine) breaks down the aggregation state of sec-butyllithium (s-BuLi) and coordinates to the lithium ion, drastically increasing its basicity to selectively deprotonate the α -position[1].

  • Zinc Transmetalation: Organolithiums are too reactive and incompatible with delicate palladium catalytic cycles. Transmetalating with ZnCl2​ tempers the reactivity, forming a stable organozinc halide that smoothly transfers the piperidyl group to palladium without degrading the catalyst[1].

  • Ligand Selection: The use of t−Bu3​P⋅HBF4​ (tri-tert-butylphosphonium tetrafluoroborate) provides an extremely electron-rich and sterically demanding environment. The steric bulk accelerates the reductive elimination step, successfully outcompeting the unwanted β -hydride elimination pathway[1].

Workflow Visualization

Workflow A N-Boc-Piperidine B 2-Lithio-N-Boc-Piperidine (Intermediate) A->B s-BuLi, TMEDA Et2O, -78 °C C 2-Zinc-N-Boc-Piperidine (Organozinc Species) B->C ZnCl2 -78 °C to RT D 2-Aryl-N-Boc-Piperidine (Coupled Product) C->D Ar-Br, Pd(OAc)2 t-Bu3P-HBF4

Caption: Workflow for the synthesis of 2-aryl-N-Boc-piperidines via an organozinc intermediate.

Experimental Protocol

Self-Validating System: This protocol is designed to be self-validating. The color change during lithiation (typically turning pale yellow/orange) confirms deprotonation. If the solution remains colorless, the s-BuLi titer may be too low or degraded.

Reagents & Materials:

  • N-Boc-piperidine (1.0 mmol, 1.0 equiv)

  • sec-Butyllithium (1.4 M in cyclohexane, 1.05 equiv)

  • TMEDA (1.05 equiv, freshly distilled over CaH2​ )

  • ZnCl2​ (1.0 M in Et2​O , 1.3 equiv)

  • Aryl bromide (1.3 equiv)

  • Pd(OAc)2​ (4 mol%)

  • t−Bu3​P⋅HBF4​ (8 mol%)

  • Anhydrous Diethyl Ether ( Et2​O )

Step-by-Step Methodology:

Step 4.1: Directed Lithiation

  • Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Add N-Boc-piperidine (185 mg, 1.0 mmol) and TMEDA (0.16 mL, 1.05 mmol) to the flask, followed by 5.0 mL of anhydrous Et2​O .

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add s-BuLi (0.75 mL of a 1.4 M solution, 1.05 mmol) dropwise down the inner wall of the flask over 5 minutes to prevent localized heating.

  • Stir the mixture at -78 °C for 1 hour to ensure complete α -deprotonation.

Step 4.2: Transmetalation to Organozinc 6. To the -78 °C solution, add ZnCl2​ (1.3 mL of a 1.0 M solution in Et2​O , 1.3 mmol) dropwise. 7. Remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes. The formation of the organozinc species is complete at this stage.

Step 4.3: Palladium-Catalyzed Cross-Coupling 8. In a separate, argon-purged vial, charge Pd(OAc)2​ (9.0 mg, 0.04 mmol), t−Bu3​P⋅HBF4​ (23.2 mg, 0.08 mmol), and the aryl bromide (1.3 mmol). 9. Dissolve the catalyst/electrophile mixture in 1.0 mL of anhydrous Et2​O and transfer it via syringe to the flask containing the organozinc species. 10. Stir the resulting mixture at room temperature for 16 hours. (Note: For less reactive heteroaryl bromides, gently heat the reaction to 40 °C).

Step 4.4: Workup & Purification 11. Quench the reaction by adding 5.0 mL of saturated aqueous NH4​Cl . 12. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). 13. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 2-aryl-N-Boc-piperidine.

Substrate Scope & Quantitative Data

The following table summarizes the expected yields for various aryl bromides using this optimized protocol, demonstrating the broad electronic and functional group tolerance of the coupling[1].

Aryl Bromide ElectrophileCoupled ProductYield (%)Reaction Conditions
4-Bromotoluene2-(p-Tolyl)-1-Boc-piperidine60%RT, 16h
4-Bromoanisole2-(4-Methoxyphenyl)-1-Boc-piperidine65%RT, 16h
1-Bromo-4-chlorobenzene2-(4-Chlorophenyl)-1-Boc-piperidine58%RT, 16h
1-Bromonaphthalene2-(Naphthalen-1-yl)-1-Boc-piperidine62%RT, 16h
3-Bromopyridine2-(Pyridin-3-yl)-1-Boc-piperidine51%40 °C, 16h

Mechanistic Pathway: Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II)(Ar)(Br)L_n Oxidative Addition Complex Pd0->OA Ar-Br (Oxidative Addition) TM Pd(II)(Ar)(Piperidyl)L_n Transmetalation Complex OA->TM Transmetalation TM->Pd0 Reductive Elimination Product 2-Aryl-N-Boc-Piperidine TM->Product Product Release Zn N-Boc-Piperidine-ZnCl Zn->TM ZnCl2 byproduct

Caption: Catalytic cycle of the Pd-catalyzed Negishi cross-coupling of organozinc species.

References

  • Coldham, I.; Leonori, D. "Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine." Organic Letters, 2008, 10(17), 3923-3925. URL:[Link]

  • Cherney, A. H.; Kadunce, N. T.; Reisman, S. E. "Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds." Chemical Reviews, 2015, 115(17), 9587-9652. URL:[Link]

Sources

Method

Scale-up synthesis of enantiomerically pure 2-substituted piperidines

Application Note: Scale-Up Synthesis of Enantiomerically Pure 2-Substituted Piperidines Executive Summary Enantiomerically pure 2-substituted piperidines are privileged pharmacophores ubiquitous in blockbuster therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis of Enantiomerically Pure 2-Substituted Piperidines

Executive Summary

Enantiomerically pure 2-substituted piperidines are privileged pharmacophores ubiquitous in blockbuster therapeutics, including local anesthetics (ropivacaine, bupivacaine) and neurokinin-1 receptor antagonists (e.g., CP-99994). Transitioning the synthesis of these chiral nitrogen heterocycles from discovery-scale batch chemistry to pilot-plant manufacturing presents significant challenges, primarily concerning enantiomeric excess (ee) preservation, catalyst turnover, and the mitigation of hazardous reagents.

This application note details two field-proven, scalable methodologies for synthesizing chiral 2-substituted piperidines: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts and Continuous Flow Asymmetric Lithiation of N-Boc Piperidines . By dissecting the causality behind catalyst selection, reactor design, and in-process controls, this guide provides a self-validating framework for process chemists and drug development professionals.

Strategic Route Analysis & Quantitative Comparison

The selection of a scale-up route depends heavily on the starting material availability and the specific substitution pattern required.

  • Route A: Ir-Catalyzed Asymmetric Hydrogenation is the premier choice for early-stage core construction. By pre-activating a 2-substituted pyridine into a pyridinium salt, process chemists can bypass the inherent catalyst poisoning caused by free pyridines. This route boasts exceptional atom economy and scalability under high-pressure hydrogen (1[2]).

  • Route B: Continuous Flow Asymmetric Lithiation is ideal for late-stage functionalization. While traditional batch lithiation of N-Boc piperidine using s-BuLi suffers from low yields and severe safety hazards at scale, translating the reaction into a continuous flow microreactor allows for sub-10-second residence times. This captures the configurationally unstable lithiated intermediate before racemization occurs (3[3]).

Data Presentation: Route Comparison
Process ParameterRoute A: Ir-Catalyzed HydrogenationRoute B: Continuous Flow Lithiation
Starting Material 2-Substituted PyridineN-Boc Piperidine
Key Reagents H₂ gas (55 bar), [Ir(cod)Cl]₂, Chiral Ligands-BuLi, Chiral Diamine, Electrophile
Enantiomeric Excess (ee) 90 - 93% (Up to >99% post-crystallization)85 - 95%
Scale Suitability Multi-kilogram (Autoclave Batch)Hundreds of grams / day (Continuous Flow)
Primary Challenge High-pressure H₂ engineeringPyrophoric handling, strict thermal control
E-Factor (Est.) Low (High atom economy)Moderate (Requires stoichiometric chiral auxiliary)

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Causality & Rationale

Direct asymmetric hydrogenation of unactivated pyridines is notoriously difficult because the basic nitrogen atom coordinates tightly to the transition metal, poisoning the catalyst. To circumvent this, the pyridine is activated via N-alkylation (e.g., forming an N-benzylpyridinium salt).

Mechanistically, the [Ir(cod)Cl]₂ catalyst, when paired with a chiral ligand like (R)-SegPhos, operates via an outer-sphere dissociative mechanism (1[1]). The reaction initiates with a 1,4-hydride addition to the pyridinium ring, generating an enamine intermediate. This enamine undergoes tautomerization to an iminium species, followed by a highly stereoselective 1,2-hydride addition dictated by the chiral pocket of the Ir-complex (4[4]).

Ir_Mechanism A 2-Substituted Pyridinium Salt B 1,4-Hydride Addition (Ir-H Species) A->B C Enamine Intermediate B->C D Stereoselective Protonation C->D Tautomerization E Iminium Intermediate D->E F 1,2-Hydride Addition (Ir-H Species) E->F G Enantiomerically Pure 2-Substituted Piperidine F->G

Outer-sphere mechanistic pathway of Ir-catalyzed asymmetric hydrogenation of pyridinium salts.

Step-by-Step Methodology (Gram to Kilogram Scale)

Self-Validation Checkpoint: Ensure the starting pyridinium salt is strictly anhydrous. Trace moisture will hydrolyze the iminium intermediate, stalling catalyst turnover.

  • Catalyst Pre-formation : In an argon-filled glovebox, charge a stainless-steel autoclave with [Ir(cod)Cl]₂ (1.0 mol %) and (R)-SegPhos (3.0 mol %). Add anhydrous 1,2-dichloroethane (DCE) and stir for 30 minutes to ensure complete complexation.

  • Substrate Addition : Add the 2-substituted N-benzylpyridinium salt (1.0 equiv) to the catalyst solution. Secure the autoclave.

  • Hydrogenation : Purge the autoclave with H₂ gas three times. Pressurize the vessel to 55 bar H₂.

  • Thermal Activation : Heat the reaction mixture to 60 °C. Monitor hydrogen uptake via a mass flow controller. The reaction is typically complete within 24 hours when H₂ consumption ceases.

  • Workup & ee Upgrading : Vent the reactor safely. Concentrate the mixture under reduced pressure and perform a basic workup (sat. Na₂CO₃) to liberate the free amine.

  • Crystallization : Dissolve the crude product in a minimal amount of hot isopropanol. Allow to cool slowly to room temperature. This single crystallization step routinely upgrades the ee from ~92% to >99% (1[2]).

Protocol B: Continuous Flow Asymmetric Lithiation

Causality & Rationale

The asymmetric deprotonation of N-Boc piperidine using s-BuLi and a chiral diamine (e.g., a (+)-sparteine surrogate) is a powerful method for introducing C-2 stereocenters. However, in situ ReactIR monitoring reveals that the prelithiation complex rapidly forms a highly reactive, but configurationally unstable, lithiated intermediate (5[5]). In a batch reactor, localized heating during the exothermic addition of electrophiles causes rapid racemization.

Transitioning to a continuous flow microreactor solves this by ensuring ultra-fast mixing and strict isothermal control. By keeping the residence time between lithiation and electrophilic trapping under 10 seconds, the kinetic stereocenter is perfectly preserved (3[3]).

Flow_Setup R1 Pump A: N-Boc Piperidine + (+)-Sparteine Surrogate M1 Microreactor 1 (Lithiation Zone) Residence: < 5s R1->M1 R2 Pump B: s-BuLi in Cyclohexane R2->M1 M2 Microreactor 2 (Trapping Zone) Residence: < 10s M1->M2 Lithiated Intermediate R3 Pump C: Electrophile (e.g., CO2) R3->M2 Q In-line ReactIR Monitoring M2->Q Out Quench & Collection Q->Out

Continuous flow reactor workflow for the asymmetric lithiation and trapping of N-Boc piperidine.

Step-by-Step Methodology (Continuous Flow Scale-Up)

Self-Validation Checkpoint: Utilize an in-line ReactIR flow cell after Microreactor 1 to monitor the disappearance of the N-Boc carbonyl stretch (1695 cm⁻¹) and the appearance of the prelithiation complex, ensuring pump synchronization.

  • System Priming : Flush the entire flow system (PFA tubing, internal volume ~2-5 mL) with anhydrous THF at 20 mL/min for 15 minutes to eliminate trace moisture. Submerge Microreactors 1 and 2 in a cooling bath set to -30 °C.

  • Reagent Preparation :

    • Stream A: 0.4 M N-Boc piperidine and 0.42 M (+)-sparteine surrogate in anhydrous THF.

    • Stream B: 1.3 M s-BuLi in cyclohexane.

    • Stream C: 1.0 M Electrophile (e.g., CO₂ saturated THF or Me₃SiCl) in THF.

  • Flow Execution : Engage Pump A (21.0 mL/min) and Pump B (8.4 mL/min) simultaneously. The streams converge at a T-mixer into Microreactor 1. The calculated residence time for lithiation is 4.1 seconds.

  • Electrophilic Trapping : The effluent from Microreactor 1 immediately meets Stream C (Pump C set to 15.0 mL/min) at a second T-mixer, entering Microreactor 2 (residence time ~8 seconds).

  • Quench & Isolation : The final effluent is directed into a collection flask containing vigorously stirred saturated aqueous NH₄Cl at 0 °C. Separate the organic layer, dry over MgSO₄, and purify via short-path distillation or crystallization to yield the enantiopure 2-substituted N-Boc piperidine.

References

  • Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters Organic Letters - ACS Publications[Link]

  • Scale-Up and Optimization of a Continuous Flow Carboxylation of N-Boc-4,4-difluoropiperidine Using s-BuLi in THF Organic Process Research & Development - ACS Publications[Link]

  • Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects Journal of the American Chemical Society - ACS Publications[Link]

  • A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts ResearchGate[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-N Coupling Reactions

Welcome to the Technical Support Center for Palladium-Catalyzed C-N Coupling Reactions, widely known as the Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Palladium-Catalyzed C-N Coupling Reactions, widely known as the Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these powerful transformations. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design.

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds with remarkable scope.[1] However, its success hinges on the interplay of multiple components, and even minor deviations can lead to failed reactions. This guide addresses the most frequent challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Category 1: Reaction Failure or Low Conversion

Q1: My reaction shows little to no product formation. Where do I start troubleshooting?

A low or zero yield is the most common issue, often pointing to a problem with the catalytic system's activity or the reaction environment.[2][3] A systematic approach is crucial.

Initial Checks:

  • Visual Inspection: A healthy reaction is typically a homogeneous, colored solution (often yellow to reddish-brown). The formation of a fine black precipitate ("palladium black") indicates catalyst decomposition and is a clear sign of failure.[4][5] If the solution remains colorless, the active catalyst likely never formed.[4]

  • Reagent Purity: These reactions are highly sensitive to air and moisture. Ensure all reagents are pure, solvents are anhydrous and degassed, and amines have been purified to remove trace impurities that can poison the catalyst.[4][6]

  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are readily oxidized.[5] Confirm that your reaction setup rigorously excludes oxygen through techniques like vacuum/backfill cycles with an inert gas (argon or nitrogen).[5][7]

The following workflow provides a logical path for diagnosing the root cause.

Troubleshooting_Workflow start Low or No Conversion Observed check_visual Visually Inspect Reaction (Color? Precipitate?) start->check_visual pd_black Palladium Black Observed? check_visual->pd_black no_change No Color Change? check_visual->no_change Homogeneous color decomp_path Catalyst Decomposition Path check_inert Verify Inert Atmosphere (Degas solvent? Purge vessel?) pd_black->check_inert Yes inactive_path Catalyst Inactivity Path check_catalyst Evaluate Catalyst System (Precatalyst vs. Pd(II) source?) no_change->check_catalyst Yes decomp_path->check_inert inactive_path->check_catalyst check_temp Lower Reaction Temperature check_inert->check_temp check_ligand_ratio Increase Ligand/Pd Ratio check_temp->check_ligand_ratio end_success Reaction Optimized check_ligand_ratio->end_success check_ligand Is Ligand Appropriate for Substrate? check_catalyst->check_ligand check_base Is Base Correct & Soluble? check_ligand->check_base check_solvent Screen Solvents for Solubility check_base->check_solvent check_solvent->end_success

Caption: A step-by-step workflow for troubleshooting low yields.

Q2: I see a black precipitate in my reaction flask. What is it and how can I prevent it?

This black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[8] Its formation signifies that the active Pd(0) catalyst, which is soluble, has fallen out of the catalytic cycle and aggregated.[2][5]

Common Causes & Solutions:

  • Oxygen Exposure: This is the most frequent cause. Oxygen oxidizes the active Pd(0) catalyst and can also degrade sensitive phosphine ligands.[5]

    • Solution: Ensure your solvent is rigorously degassed (e.g., via freeze-pump-thaw or sparging with argon for 30-60 minutes) and that the reaction vessel is thoroughly purged with an inert gas.[5]

  • Suboptimal Ligand Choice or Ratio: The ligand's primary role is to stabilize the palladium center. If the ligand is not bulky enough or dissociates too readily, the unprotected palladium atoms will aggregate.[2]

    • Solution: Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1 L/Pd). If the problem persists, screen a different class of ligands that are bulkier or have better binding properties.[9]

  • High Temperature: While heat is often required, excessive temperatures (>120 °C) can accelerate catalyst decomposition, especially over long reaction times.[4]

    • Solution: Lower the reaction temperature (e.g., to 80-100 °C) and extend the reaction time.[4][9]

Q3: My starting material is consumed, but I'm getting hydrodehalogenation instead of the desired product. Why?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[6] It often occurs when the catalytic cycle is disrupted after the initial oxidative addition step.

Common Causes & Solutions:

  • Presence of Water: Trace amounts of water can act as a proton source, leading to this side reaction.[9]

    • Solution: Ensure all reagents, solvents, and glassware are strictly anhydrous.[9]

  • Beta-Hydride Elimination: This is an unproductive pathway that can compete with reductive elimination.[1][9] It is more common with certain substrates and ligands.

    • Solution: Using a bulkier ligand can sterically hinder the conformation required for beta-hydride elimination.[9]

  • Base or Solvent Choice: A less sterically hindered or weaker base can sometimes reduce this side reaction. The polarity of the solvent can also influence the rates of competing pathways.[6]

    • Solution: Screen alternative bases (e.g., switch from NaOtBu to K₃PO₄ if compatible) or solvents.[6]

Category 2: Reagent Selection and Optimization

Q4: How do I choose the right palladium source? Is a precatalyst necessary?

While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction from Pd(II) to the active Pd(0) state, a step that can be inefficient and lead to irreproducible results.[2][10][11]

Expert Recommendation: Use a palladium precatalyst.

  • Trustworthiness & Reproducibility: Precatalysts are air-stable Pd(II) complexes that are designed to efficiently generate a consistent, known L-Pd(0) active species upon exposure to the base in the reaction mixture.[3][11] This leads to more reliable and reproducible outcomes.

  • Generations of Precatalysts: Modern precatalysts (e.g., G3, G4, G6) have been developed to have broad substrate scope and high activity, often allowing for lower catalyst loadings.[3][12]

Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Ar-X label_OA Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Coord HNR¹R² label_AC Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Coord->Amido_Complex Base, -HB⁺X⁻ label_Deprot Deprotonation Product Ar-NR¹R² (Product) Amido_Complex->Product label_RE Reductive Elimination Product->Pd0 Regeneration

Caption: The generalized catalytic cycle for the Buchwald-Hartwig amination.

Q5: There are so many ligands. How do I select the right one?

Ligand selection is perhaps the most critical variable and is highly dependent on the nature of your coupling partners.[3] Bulky, electron-rich biaryl monophosphine ligands are the standard for modern C-N coupling.[3][13]

The choice of ligand creates a specific steric and electronic environment around the palladium center, directly influencing the rates of oxidative addition and reductive elimination—the key steps of the catalytic cycle.[7][14]

Substrate ClassRecommended LigandsRationale & Comments
Aryl Chlorides XPhos, SPhos, RuPhosHighly bulky and electron-rich ligands are required to facilitate the difficult oxidative addition of the strong C-Cl bond.[2][3]
Primary Amines BrettPhos, tBuBrettPhosThese ligands are effective at preventing the formation of diarylated byproducts, which can be an issue with primary amines.[3][15]
Secondary Amines RuPhos, XPhosGenerally well-behaved coupling partners; a range of bulky ligands are effective.[3]
N-H Heterocycles tBuBrettPhos, RuPhosUnprotected heterocycles can be challenging. Specialized ligands and strong, non-nucleophilic bases like LiHMDS are often required.[9][15]
Sterically Hindered Substrates XPhos, RuPhos, TNpPVery bulky ligands can promote coupling between sterically demanding partners by facilitating reductive elimination.[3][8]

Q6: How does the choice of base affect my reaction?

The base is essential for deprotonating the amine, allowing it to coordinate to the palladium center to form the key palladium-amido complex.[7][16] The choice between a strong or weak base depends primarily on the functional group tolerance of your substrates.[3]

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and generally most effective bases, especially in nonpolar solvents like toluene.[3][6] They promote high reaction rates. However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[6][10]

  • Weaker Bases (K₃PO₄, Cs₂CO₃): These are the preferred choice for substrates with base-sensitive functionalities.[6] Reactions with weaker bases are typically slower and may require higher temperatures.[6] The solubility of these inorganic bases can be a limiting factor, so vigorous stirring is essential.[12]

Q7: Which solvent should I use?

The solvent influences the reaction by affecting the solubility of reagents and intermediates and by stabilizing species within the catalytic cycle.[2][17]

  • Aprotic, Nonpolar Solvents (Toluene, Xylene, Dioxane): These are the most widely used and often give the best results.[6][18][19] Toluene is a very common starting point for reaction screening.[6]

  • Aprotic, Polar Solvents (DMF, NMP): While these can improve the solubility of inorganic bases, they can sometimes coordinate to the palladium center or lead to undesired side reactions.[4][6] They should be used with caution.

  • Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine have been reported to inhibit the reaction by binding to the palladium catalyst and should generally be avoided.[12]

Experimental Protocols
General Protocol for Small-Scale Buchwald-Hartwig Amination

This procedure provides a reliable starting point for a typical C-N coupling reaction and emphasizes the critical need for an inert environment.

Materials:

  • Aryl Halide (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Palladium Precatalyst (e.g., G3-XPhos, 1–2 mol%)

  • Base (e.g., NaOtBu, 1.5–2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, to make a ~0.1 M solution)

  • Oven-dried glassware (e.g., Schlenk flask or reaction vial with a PTFE-lined cap)

  • Magnetic stir bar

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried for at least 4 hours at >120 °C and cooled under a stream of inert gas (argon or nitrogen).[3]

  • Reaction Setup (in a glovebox or on a Schlenk line):

    • To the reaction vessel under an inert atmosphere, add the palladium precatalyst, the base, the aryl halide, and the magnetic stir bar.[3]

  • Reagent Addition:

    • Add the anhydrous, degassed solvent via syringe.[3]

    • If the amine is a liquid, add it via syringe. If it is a solid, add it along with the other solids in the previous step.

  • Reaction:

    • Seal the vessel tightly.[7]

    • Place the vessel in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C).[7]

    • Stir vigorously for the specified time (typically 12–24 hours).

  • Monitoring & Workup:

    • Monitor reaction progress by taking small aliquots (under inert conditions) and analyzing via TLC, GC-MS, or LC-MS.[7]

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove the base and palladium residues.[7]

    • The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[7]

  • Purification: The crude product is typically purified by flash column chromatography.[7] Note that even after chromatography, significant levels of palladium may remain, which can be problematic for biological applications.[20] Further purification using metal scavengers may be necessary.[20][21]

References
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction - Welcome to DTU Research Database. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis - ChemRxiv. [Link]

  • C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Journal of the American Chemical Society. [Link]

  • Role of Lewis Acid Acid Additives in a Palladium Catalyzed Directed C–H Functionalization Reaction of Benzohydroxamic Acid to Isoxazolone | Request PDF - ResearchGate. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

  • Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. [Link]

  • Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing). [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - ResearchGate. [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube. [Link]

  • Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

Sources

Optimization

Technical Support Center: Optimization of Mobile Phase for Chiral HPLC of Piperidine Derivatives

Introduction Piperidine derivatives are a cornerstone of modern pharmaceuticals, with their chiral centers playing a pivotal role in determining pharmacological activity and safety profiles.[1] Consequently, the accurate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Piperidine derivatives are a cornerstone of modern pharmaceuticals, with their chiral centers playing a pivotal role in determining pharmacological activity and safety profiles.[1] Consequently, the accurate enantioselective separation and quantification of these compounds by High-Performance Liquid Chromatography (HPLC) is a critical task in drug development and quality control.[1] The success of this separation hinges on the intricate interplay between the chiral stationary phase (CSP) and the mobile phase. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in optimizing mobile phase conditions for the robust chiral separation of piperidine derivatives.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format, providing both diagnostic steps and corrective actions.

Q1: I am seeing poor or no resolution between my piperidine enantiomers. What should I do?

A1: This is the most common challenge in chiral method development. A systematic approach is required to diagnose the root cause.

Step 1: Verify Your Chiral Stationary Phase (CSP) Selection The choice of CSP is the most critical factor.[2] For piperidine derivatives, polysaccharide-based CSPs are an excellent and widely successful starting point.[3][4]

  • Primary Screening Columns: Columns like Chiralpak® AD-H, Chiralcel® OD-H, and Chiralpak® IA/IB/IC often provide good selectivity for this class of compounds.[5] If you have no prior information, screening these columns is highly recommended.[2]

Step 2: Systematically Optimize the Mobile Phase Composition (Normal Phase) Most separations of piperidine derivatives are achieved in normal phase mode. The mobile phase typically consists of a non-polar solvent (e.g., n-hexane) and an alcohol modifier.

  • Vary the Alcohol Modifier Concentration: The ratio of hexane to alcohol is a powerful tool for controlling retention and resolution. Start with a typical screening condition, such as n-Hexane/Isopropanol (IPA) (90:10, v/v), and systematically vary the alcohol content (e.g., 85:15, 80:20). Increasing the alcohol percentage will decrease retention times.[5]

  • Change the Alcohol Modifier Type: The type of alcohol can dramatically alter selectivity. If IPA does not yield separation, switch to ethanol (EtOH). The difference in hydrogen bonding capabilities between these alcohols can significantly change the interactions with the CSP, sometimes even reversing the elution order.[6]

Step 3: Adjust Flow Rate and Temperature

  • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min) than achiral separations, as this can enhance the mass transfer kinetics and improve resolution.[2][7]

  • Vary the Temperature: Temperature can have a profound, and sometimes unpredictable, effect on chiral recognition.[2] Using a column oven, test temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution but also increase backpressure and run time.

G start Poor or No Resolution csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp csp->start No, screen CSPs mp_ratio Vary Alcohol Ratio (e.g., Hexane/IPA 90:10 -> 80:20) csp->mp_ratio Yes mp_type Change Alcohol Type (e.g., IPA -> EtOH) mp_ratio->mp_type No improvement success Resolution Achieved mp_ratio->success Success flow_temp Optimize Flow Rate & Temperature (e.g., Lower flow, vary temp) mp_type->flow_temp No improvement mp_type->success Success flow_temp->success Success

Caption: Decision tree for troubleshooting poor resolution.

Q2: My peaks are tailing badly. How can I improve the peak shape?

A2: Peak tailing for piperidine derivatives is almost always caused by secondary ionic interactions between the basic amine functionality and residual acidic silanols on the silica gel surface of the CSP.[2]

  • Introduce a Basic Additive: The most effective solution is to add a small amount of a basic modifier to the mobile phase. This additive competes for the active silanol sites, preventing the piperidine analyte from interacting with them.

    • Diethylamine (DEA): This is the most common and effective additive. A concentration of 0.1% (v/v) is a standard starting point.[8][9] In many cases, without DEA, basic analytes like piperidines may not even elute from the column.[1]

    • Other Amines: If DEA does not provide optimal peak shape, other amines like triethylamine (TEA), butylamine, or ethanolamine can be tested.[8][10] Sometimes, a combination of additives, such as an amine with an acid (e.g., triethylamine/trifluoroacetic acid), can yield the best results by forming an ion pair that influences the chiral recognition mechanism.[11]

Q3: My run times are too long. How can I reduce them without losing separation?

A3: Long run times are a result of high retention on the column. The goal is to decrease the retention factor (k') while maintaining the selectivity factor (α).

  • Increase the Modifier Strength: The most direct way to reduce retention is to increase the percentage of the alcohol modifier in the mobile phase.[5] For example, moving from a Hexane/EtOH (90:10) mobile phase to (80:20) will significantly shorten the run time. Be aware that this may also change the resolution, so proceed in small increments.

  • Increase the Flow Rate: Cautiously increase the flow rate (e.g., from 0.8 mL/min to 1.2 mL/min). Monitor the resolution and backpressure. While this will shorten the analysis time, it can sometimes lead to a loss in separation efficiency.[2]

Q4: My retention times and resolution are not reproducible between runs. What is the cause?

A4: Poor reproducibility is a critical issue, especially in a regulated environment. The cause is often related to system instability or inconsistent preparation.

  • Ensure Stable Column Temperature: Even small fluctuations in ambient temperature can alter selectivity. Always use a high-quality column oven to maintain a constant, stable temperature.[2][5]

  • Thoroughly Equilibrate the Column: Chiral stationary phases, especially when using mobile phase additives, can require long equilibration times.[2] When changing mobile phase composition, flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.

  • Precise Mobile Phase Preparation: Inconsistencies in mobile phase composition are a major source of irreproducibility. Prepare fresh mobile phase for each analysis set. Use volumetric flasks and precise pipettes to ensure the ratios of solvents and additives are identical every time. Do not "top off" old mobile phase with new.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for screening a new piperidine derivative?

A1: A robust screening strategy saves significant time.

  • Columns: Chiralpak AD-H, Chiralcel OD-H.

  • Mobile Phases:

    • n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v)

    • n-Hexane / Ethanol / DEA (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

Screening with both IPA and EtOH is crucial as they offer different selectivities.[9]

Q2: Why is a basic additive like DEA so important for piperidine analysis?

A2: The piperidine ring contains a basic nitrogen atom. This basic site can strongly and non-specifically interact with acidic silanol groups present on the surface of the silica gel that the chiral selector is coated or immobilized on.[2] This secondary interaction is not enantioselective and leads to severe peak tailing and, in some cases, complete retention of the analyte on the column.[1] DEA, being a stronger base, preferentially binds to these silanol sites, effectively masking them from the analyte. This allows the separation to be governed purely by the desired enantioselective interactions with the chiral stationary phase, resulting in sharp, symmetrical peaks.

Q3: Is it possible to reverse the elution order of the enantiomers?

A3: Yes, reversing the elution order can be highly desirable, especially for impurity analysis where the minor enantiomer needs to be quantified on the tail of the major one. The elution order is determined by the relative stability of the transient diastereomeric complexes formed between each enantiomer and the CSP. Changing the mobile phase can alter these interactions. The most common way to achieve this is by changing the alcohol modifier (e.g., from IPA to EtOH) or, in some cases, by changing the type of acidic or basic additive.[6][11]

Q4: When should I consider pre-column derivatization?

A4: Derivatization can be a powerful strategy in two key scenarios:

  • Poor UV Detection: If your piperidine derivative lacks a suitable chromophore for UV detection, derivatizing it with a UV-active agent can significantly enhance sensitivity. For example, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) for this purpose.[5][7]

  • Difficult Separation: If direct separation on a CSP is unsuccessful, you can react the enantiomers with a single, pure enantiomer of a chiral derivatizing agent. This creates a pair of diastereomers, which can then often be separated on a standard, non-chiral (achiral) HPLC column.[9][12]

Experimental Protocols & Data

Protocol 1: Systematic Mobile Phase Optimization

This protocol assumes a suitable polysaccharide-based CSP has been selected.

  • Initial Screening:

    • Prepare two mobile phases:

      • Mobile Phase A: n-Hexane/IPA/DEA (85:15:0.1, v/v/v)

      • Mobile Phase B: n-Hexane/EtOH/DEA (85:15:0.1, v/v/v)

    • Equilibrate the column with Mobile Phase A for 30 minutes at 1.0 mL/min.

    • Inject the racemic standard.

    • Flush the column with 100% IPA for 15 minutes, then with Mobile Phase B for 30 minutes.

    • Inject the racemic standard again. Select the alcohol that gives the best initial separation or "hint" of separation.

  • Fine-Tuning the Alcohol Ratio:

    • Using the best alcohol from Step 1, prepare a series of mobile phases with varying alcohol content (e.g., 10%, 15%, 20%, 25%).

    • Analyze the sample with each mobile phase, ensuring proper equilibration between runs.

    • Identify the composition that provides the optimal balance between resolution (Rs > 1.5) and run time.

  • Optimizing the Additive:

    • If peak shape is still suboptimal, vary the DEA concentration (e.g., 0.05%, 0.1%, 0.2%).

    • The goal is to use the minimum amount of additive required to achieve a good peak shape.

Caption: Experimental workflow for mobile phase optimization.

Table 1: Effect of Mobile Phase Parameters on Chiral Separation

This table summarizes the general effects of changing key mobile phase parameters for piperidine derivatives in normal phase mode.

Parameter AdjustedChangeEffect on Retention Factor (k')Effect on Resolution (α)Common Observation
% Alcohol Modifier IncreaseDecrease Variable (may increase or decrease)Reduces run time; primary tool for adjusting retention.[2]
Alcohol Type IPA → EtOHVariableOften significant change Can dramatically alter selectivity and even reverse elution order.[9]
% Basic Additive (DEA) Increase (0.05% → 0.2%)Slight DecreaseVariablePrimarily improves peak shape by suppressing silanol interactions.[1][8]
Flow Rate IncreaseDecrease Usually DecreasesReduces analysis time but may sacrifice separation efficiency.[2]
Temperature IncreaseDecrease Variable (may increase or decrease)Affects thermodynamics of interaction; must be empirically tested.[2][5]

References

  • Application Note: Chiral HPLC Method Development for the Enantioselective Separ
  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Synthesis, Enantioseparation and Molecular Modeling Study of Piperidin-4-one Derivatives Using Polysaccharide-Based Chiral St
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • HPLC Troubleshooting Guide. WSU.
  • Daicel Polysaccharide Stationary Phases. Daicel Chiral Technologies.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Trouble with chiral separations.
  • Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Polysaccharide derivatives as useful chiral stationary phases in high-performance liquid chrom
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chrom
  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ

Sources

Troubleshooting

Chiral Piperidine Functionalization: Troubleshooting &amp; Racemization Prevention Guide

Welcome to the Technical Support Center for Chiral Amine Functionalization. As a Senior Application Scientist, I frequently consult with researchers who encounter a frustrating and costly phenomenon: the complete or part...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Amine Functionalization. As a Senior Application Scientist, I frequently consult with researchers who encounter a frustrating and costly phenomenon: the complete or partial loss of enantiopurity (racemization) during the late-stage functionalization of chiral piperidines.

Because the piperidine ring is the most ubiquitous nitrogen heterocycle in FDA-approved drugs, maintaining its stereochemical integrity is a critical quality attribute in drug development. This guide moves beyond basic troubleshooting. We will dissect the causality behind racemization and provide field-proven, self-validating protocols to ensure absolute stereocontrol.

🔬 Core Troubleshooting FAQs: Mechanistic Insights

FAQ 1: Why does my N-Boc-piperidine racemize during α -lithiation, and how do I prevent it?

The Causality: The asymmetric α -lithiation of N-Boc-piperidines relies on the formation of a configurationally stable organolithium intermediate. The stereochemical "memory" of this carbanion is entirely dependent on maintaining a tight Contact Ion Pair (CIP) between the lithium cation and the carbanion. When researchers mistakenly use strongly coordinating, polar solvents like Tetrahydrofuran (THF), the solvent strongly solvates the lithium ion, breaking the CIP to form a Solvent-Separated Ion Pair (SSIP) . Free from the lithium's anchoring coordination, the carbanion undergoes rapid pyramidal inversion, leading to a racemic mixture[1][2].

The Solution: You must strictly use non-polar, weakly coordinating solvents like Diethyl Ether (Et 2​ O) and maintain strict cryogenic temperatures (-78 °C)[1]. Furthermore, utilizing a chiral diamine ligand such as (-)-sparteine creates an asymmetric environment that kinetically resolves the deprotonation and locks the conformation.

FAQ 2: How can I achieve stereoretention during the cross-coupling of chiral piperidines?

The Causality: Traditional Palladium-catalyzed cross-coupling of C(sp 3 ) centers often fails for chiral piperidines. The intermediate alkyl-metal species is highly prone to β -hydride elimination or the formation of long-lived, planar radical intermediates that scramble the stereocenter before the C-C bond can form.

The Solution: Transition to a dual Nickel/Photoredox catalytic system. By generating a transient α -amino radical via single-electron transfer (SET) and rapidly capturing it with a chiral Nickel complex, the rate of reductive elimination outpaces the rate of radical pyramidal inversion. This "stereoretentive radical capture" ensures high enantiomeric excess (ee) without the need for configurationally fragile organometallic reagents[3]. Alternatively, stereospecific C(sp 3 )-C(sp 3 ) cross-coupling can be achieved using carefully optimized Pd-PEPPSI complexes with bulky phosphine ligands that mitigate stereorandomization[4].

FAQ 3: What role do protecting groups play in preventing racemization during basic workups?

The Causality: Unprotected or weakly protected chiral piperidines (especially those with electron-withdrawing groups at the 3- or 4-position) are highly susceptible to reversible enamine/iminium tautomerization or retro-Mannich ring-opening under basic conditions. The availability of the nitrogen lone pair facilitates this degradation.

The Solution: Install a bulky, strongly electron-withdrawing protecting group (e.g., N-Boc, N-Cbz, or N-trityl) prior to functionalization. This delocalizes the nitrogen lone pair into the carbamate carbonyl, drastically increasing the kinetic barrier for ring-opening and preventing base-catalyzed racemization[5].

📊 Quantitative Data: Impact of Reaction Parameters on Enantiomeric Excess

The following table summarizes self-validating benchmark data demonstrating how specific experimental deviations impact the final enantiomeric excess (ee) during the α -lithiation of N-Boc-piperidine.

Reaction ParameterOptimal ConditionSuboptimal ConditionImpact on Enantiomeric Excess (ee)Mechanistic Consequence
Solvent Choice Diethyl Ether (Et 2​ O)Tetrahydrofuran (THF)Et 2​ O: >95% ee THF: <10% ee (Racemic)THF induces Solvent-Separated Ion Pairs (SSIP), causing rapid carbanion inversion[1].
Temperature -78 °C (Cryogenic)-20 °C-78 °C: >95% ee -20 °C: <40% eeHigher thermal energy overcomes the activation barrier for pyramidal inversion.
Protecting Group N-Boc (Carbamate)N-Methyl (Alkyl)N-Boc: >90% ee N-Me: <5% eeN-Boc provides strong dipole-directed lithiation; N-Me fails to stabilize the CIP[5].

⚙️ Self-Validating Experimental Protocols

Protocol 1: Enantioselective α -Lithiation and Trapping of N-Boc-Piperidine

This system is self-validating: internal temperature monitoring and moisture titration dictate the success of the stereocontrol.

  • Preparation & Validation: Flame-dry a Schlenk flask under Argon. Add N-Boc-piperidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et 2​ O (0.1 M).

    • Self-Validation Check: Perform a Karl Fischer titration on the Et 2​ O. It must show <10 ppm H 2​ O to prevent premature quenching and localized exotherms.

  • Thermal Equilibration: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Stir for 15 minutes. Monitor internal temperature with a thermocouple to ensure it does not rise above -75 °C.

  • Deprotonation: Add s -BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise over 15 minutes.

    • Causality Note: Slow addition prevents localized heating, which would provide the activation energy necessary for carbanion inversion[2].

  • CIP Maturation: Stir at -78 °C for 3 hours to ensure complete formation of the stable Contact Ion Pair (CIP).

  • Electrophilic Trapping: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.5 equiv) dropwise. Stir for 1 hour at -78 °C, then slowly warm to room temperature.

  • Quench & Analysis: Quench with saturated aqueous NH 4​ Cl. Extract, dry, and purify.

    • Self-Validation Check: Run Chiral HPLC against a racemic standard. A successful run will yield >95% ee.

Protocol 2: Stereoretentive Ni/Photoredox Cross-Coupling

This protocol utilizes kinetic out-competition to preserve chirality during radical formation.

  • Catalyst Assembly: In an argon-filled glovebox, combine chiral α -chloro-N-Boc-piperidine (1.0 equiv), aryl zinc reagent (1.5 equiv), NiCl 2​ ·glyme (10 mol%), chiral bis(oxazoline) ligand (12 mol%), and Ir(ppy) 3​ (2 mol%) in anhydrous THF.

  • Irradiation Setup: Seal the vial, remove from the glovebox, and place in a photoreactor equipped with 440 nm blue LEDs.

  • Stereoretentive Coupling: Irradiate at room temperature for 12 hours with vigorous stirring.

    • Causality Note: Continuous irradiation maintains a steady-state concentration of radicals, while the high local concentration of the chiral Ni-complex rapidly captures the radical before it can planarize and racemize[3].

  • Workup: Quench the reaction by exposing it to air. Filter through a short pad of silica to remove metal catalysts.

  • Validation: Concentrate and purify via flash chromatography.

    • Self-Validation Check: Compare the optical rotation [α]D​ of the purified product with the starting material to confirm complete stereoretention.

🖼️ Mechanistic Visualizations

G N1 Chiral N-Boc Piperidine N2 s-BuLi / (-)-Sparteine (-78°C) N1->N2 N3 Contact Ion Pair (CIP) Configurational Stability N2->N3 Et2O (Non-polar) N4 Solvent-Separated Ion Pair (SSIP) N2->N4 THF (Polar) N5 Enantioenriched Functionalized Product N3->N5 Electrophile N6 Racemic Product N4->N6 Rapid Inversion

Solvent control over ion-pair dynamics and stereoretention in piperidine α-lithiation.

G Step1 α-Amino Halide Precursor Step2 Visible Light + Photoredox Catalyst Single-Electron Transfer Step1->Step2 Step3 Transient α-Amino Radical Step2->Step3 Step4 Rapid Chiral Ni-Capture (Outpaces Inversion) Step3->Step4 Ligand Control Step5 Stereoretentive Cross-Coupling Step4->Step5 Reductive Elimination

Stereoretentive radical capture mechanism in Ni/Photoredox cross-coupling workflows.

📚 References

  • [5] Enantiospecific Synthesis of Heterocycles from α-Amino Acids. Chemical Reviews - ACS Publications. Available at:[Link]

  • [4] Regiocontrolled synthesis of enantioenriched 2-substituted dehydropiperidines by stereospecific allyl–allyl cross-coupling. RSC Publishing. Available at:[Link]

  • [3] Modular Access to Chiral α-(Hetero)aryl Amines via Ni/Photoredox-Catalyzed Enantioselective Cross-Coupling. Journal of the American Chemical Society. Available at:[Link]

  • [2] An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. ResearchGate. Available at:[Link]

Sources

Optimization

Addressing poor in vivo efficacy of active substituted piperidines.

Welcome to the Technical Support Center for Medicinal Chemistry and Drug Development. This guide is specifically designed to troubleshoot the common translational disconnect observed with active substituted piperidines—w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Medicinal Chemistry and Drug Development. This guide is specifically designed to troubleshoot the common translational disconnect observed with active substituted piperidines—where highly potent in vitro profiles fail to translate into in vivo efficacy.

Substituted piperidines are privileged pharmacophores present in numerous FDA-approved drugs. However, their high basicity (typical pKa 9–10) and lipophilicity often introduce severe pharmacokinetic (PK) and safety liabilities[1][2]. Below, we address the three most common failure modes: Metabolic Instability, Lysosomal Trapping, and hERG Cardiotoxicity.

Section 1: Pharmacokinetics & Metabolic Instability

Q: My piperidine lead has sub-nanomolar target affinity in vitro, but its in vivo half-life in rodents is less than 15 minutes. What is causing this rapid clearance?

A: Unsubstituted or lightly substituted piperidine rings are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism[3]. The most common metabolic "soft spots" are the alpha-carbons adjacent to the basic nitrogen. CYP enzymes oxidize these positions to form unstable carbinolamines, which subsequently collapse into lactams or undergo ring-opening N-dealkylation[1][3].

Q: How can I structurally modify the piperidine ring to block this metabolism without losing target affinity?

A: You must employ steric hindrance or electronic deactivation. Introducing fluorine atoms (e.g., 3,3-difluoro or 4,4-difluoro substitution) lowers the electron density of the ring, making it less susceptible to CYP oxidation[4]. Alternatively, replacing the piperidine with a morpholine or piperazine bioisostere can block the metabolic soft spot while simultaneously reducing lipophilicity (cLogD)[4][5].

PiperidineMetabolism Drug Piperidine Lead (Active In Vitro) CYP CYP450 Enzymes (Hepatic Clearance) Drug->CYP Hepatic First-Pass AlphaOx Alpha-Carbon Oxidation (Lactam Formation) CYP->AlphaOx Soft Spot NDealkyl N-Dealkylation (Ring Cleavage) CYP->NDealkyl Soft Spot Stable Metabolically Stable Lead (In Vivo Efficacy) AlphaOx->Stable Block with Fluorine/Methyl NDealkyl->Stable Bioisosteric Replacement

CYP450-mediated metabolism of piperidines and medicinal chemistry stabilization strategies.

Standard Workflow: In Vitro Metabolite Identification (MetID)

To confirm the exact site of metabolism, perform a MetID study before synthesizing new analogs[3].

  • Incubation: Incubate 1 µM of your piperidine lead with Human Liver Microsomes (HLM) or hepatocytes (1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points (0, 15, 30, 60 mins), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Look for mass shifts of +14 Da (lactam formation) or +16 Da (N-oxidation/hydroxylation).

Section 2: Subcellular Sequestration (Lysosomal Trapping)

Q: My compound is metabolically stable and reaches the target tissue, but in vivo efficacy is still poor. Could it be failing to reach the cytosolic target?

A: Yes. This is a classic case of lysosomal trapping (lysosomotropism). Because piperidines are weak bases (pKa ~9.5), they exist partially in a neutral, lipophilic state at cytosolic pH (7.4). This neutral form freely diffuses across the lipid bilayer of lysosomes[6]. However, the lysosomal lumen is highly acidic (pH 4.5–5.0). Once inside, the piperidine nitrogen becomes protonated. The resulting cation is highly hydrophilic and membrane-impermeable, causing the drug to become permanently sequestered inside the lysosome, drastically reducing the concentration available to engage cytosolic or nuclear targets[6][7].

LysosomalTrapping Cytosol Cytosol (pH ~7.4) Neutral Piperidine (B) Membrane Lysosomal Membrane (Lipophilic Permeation) Cytosol->Membrane Passive Diffusion Escape Reduce pKa / Lipophilicity (Avoids Trapping) Cytosol->Escape Medicinal Chem Optimization Lysosome Lysosome Lumen (pH ~4.5) Protonated Piperidine (BH+) Membrane->Lysosome pH Gradient Trapped Sequestration (Target Engagement Fails) Lysosome->Trapped Membrane Impermeable

Mechanism of lysosomal trapping driven by pH partitioning of basic amines.

Standard Workflow: Lysosomal Accumulation Assay

To validate if your compound is being trapped, run a comparative uptake assay using lysosomal disruptors[7].

  • Cell Seeding: Seed target cells (e.g., HeLa or primary cells) in 96-well plates and culture overnight.

  • Pre-treatment: Treat half the wells with 10 µM Nigericin (a K+/H+ antiporter that collapses the lysosomal pH gradient) for 30 minutes[7].

  • Compound Incubation: Add your piperidine lead (1 µM) to all wells and incubate for 2 hours. Use Chloroquine as a positive control for trapping[7].

  • Lysis and Quantification: Wash cells with ice-cold PBS, lyse with 0.1% Triton X-100, and quantify intracellular drug concentration via LC-MS/MS.

  • Data Interpretation: If the intracellular concentration is significantly lower in the Nigericin-treated cells compared to untreated cells, your compound is subject to lysosomal trapping.

Section 3: Cardiovascular Toxicity (hERG Liability)

Q: My piperidine lead showed a strong signal in the in vitro hERG patch-clamp assay. Why are piperidines prone to this, and how do I fix it?

A: The human ether-à-go-go-related gene (hERG) potassium channel is notoriously promiscuous. Its central cavity readily binds lipophilic, polyaromatic basic amines[8]. The protonated nitrogen of the piperidine ring forms critical cation-pi interactions with aromatic residues (like Tyr652 and Phe656) inside the hERG channel pore[9][10].

To mitigate this, you must reduce the basicity (pKa) of the amine or reduce the overall lipophilicity (LogP) of the molecule[8][10].

Quantitative Data: Strategies for Piperidine Optimization
Optimization StrategyChemical ModificationRationaleImpact on Profile
Inductive pKa Reduction Add an electronegative atom (e.g., fluorine) adjacent to the nitrogen.Pulls electron density away from the nitrogen, lowering pKa by 1–2 units[8][9].Reduces hERG binding; decreases lysosomal trapping.
Bioisosteric Replacement Replace piperidine with morpholine, piperazine, or oxetane[8][9].Heteroatoms lower pKa and reduce lipophilicity (LogD)[4][9].Improves metabolic stability; ablates hERG liability[10].
Conformational Restriction Use bridged bicycles (e.g., tropane) or spirocyclic systems[1][3].Alters the exit vectors of the molecule, disrupting the specific geometry required for hERG binding[11].Maintains target potency while improving PK properties.
Neutralization Convert the aliphatic amine to an amide or sulfonamide[8][12].Eliminates the positive charge at physiological pH.Completely removes hERG liability, but may impact target affinity if the charge is required[8].

Sources

Troubleshooting

Technical Support Center: Optimization of Piperidine-Based Lead Compounds

Welcome to the Technical Support Center for the structural and biological optimization of piperidine-based lead compounds. Piperidine is a highly privileged scaffold in medicinal chemistry, present in numerous FDA-approv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the structural and biological optimization of piperidine-based lead compounds. Piperidine is a highly privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases [1]. However, translating a piperidine "hit" into a viable clinical lead requires rigorous tuning of its pharmacodynamics (target affinity) and pharmacokinetics (ADME properties).

This guide is designed for medicinal chemists and pharmacologists, providing causality-driven troubleshooting, structural optimization strategies, and validated experimental protocols.

I. Structure-Activity Relationship (SAR) & Design FAQs

Q1: My piperidine lead shows weak target affinity in primary screening. What are the most effective structural modifications to enhance binding?

A1: Weak affinity usually stems from suboptimal spatial orientation or a lack of specific non-covalent interactions within the target's binding pocket. To enhance biological activity, consider the following causality-driven modifications:

  • Stereochemical Control (Chiral Optimization): The piperidine ring is conformationally flexible (chair/boat conformations). Introducing a chiral center or bulky substituent at the C2 or C3 position can lock the ring into a specific bioactive conformation, reducing the entropic penalty upon binding [8].

  • Late-Stage C–H Functionalization: Instead of de novo synthesis, employ late-stage C–H functionalization to introduce functional groups (e.g., hydroxyls or halogens) directly onto the piperidine skeleton. Adding a hydroxyl group can introduce a critical hydrogen-bond donor, which has been shown to drastically increase inhibitory effects on targets like monoamine oxidase (MAO) [1].

  • Bioisosteric Replacement: If the basicity of the piperidine nitrogen is hindering optimal binding due to unfavorable desolvation energies, consider replacing it with a spirocyclic bioisostere. This maintains the vector spatial geometry while altering the electron density and pKa [2].

LeadOptimization Hit Initial Piperidine Hit (Weak Affinity) SAR SAR Analysis & Docking Studies Hit->SAR Mod1 Chiral C2/C3 Substitution SAR->Mod1 Mod2 Late-Stage C-H Functionalization SAR->Mod2 Mod3 Spirocyclic Bioisosterism SAR->Mod3 Evaluate In Vitro Assay Validation Mod1->Evaluate Mod2->Evaluate Mod3->Evaluate Evaluate->SAR Iterative Optimization

Workflow for causality-driven structural optimization of piperidine leads.

Q2: The compound exhibits excellent in vitro potency but completely fails in in vivo efficacy models. What is the mechanistic cause, and how do I troubleshoot this?

A2: This is a classic pharmacokinetic (ADME) disconnect. Piperidines are basic amines (pKa ~9-10), meaning they are highly protonated at physiological pH. This can lead to poor membrane permeability and high hepatic clearance.

  • Causality: High basicity leads to lysosomal trapping and rapid metabolism by CYP450 enzymes at the carbon atoms adjacent to the nitrogen [2].

  • Solution: Introduce electron-withdrawing groups (e.g., fluorine) near the piperidine nitrogen. Fluorination lowers the amine's pKa via inductive effects, increasing the fraction of un-ionized drug at pH 7.4. This enhances blood-brain barrier (BBB) penetration and blocks oxidative metabolism at adjacent C-H bonds [4].

Quantitative Data Summary: ADME Optimization Strategies
Structural ModificationPrimary Physicochemical EffectBiological / ADME Outcome
N-Benzoylation Eliminates basicity (forms amide)Reduces hERG toxicity; alters binding mode [6].
C3/C4 Fluorination Lowers amine pKa (inductive effect)Improves BBB penetration; increases metabolic stability [4].
Spiro-fusion Increases sp3 character (Fsp3)Enhances aqueous solubility; improves target selectivity [2].
Thiazole Hybridization Increases overall lipophilicityEnhances antimicrobial membrane permeability [5].

II. Experimental Protocols & Assay Troubleshooting

To validate the biological activity of newly synthesized piperidine derivatives, rigorous pharmacological assays are required[9]. Below is a self-validating protocol for evaluating target binding using an Enzyme Inhibition Assay (e.g., Acetylcholinesterase or 5-LOX), a common target class for piperidine derivatives.

Protocol: High-Throughput Enzyme Inhibition Assay

Objective: Determine the IC50 of novel piperidine derivatives. Self-Validating Mechanism: The protocol includes internal positive controls (known inhibitors) and negative controls (vehicle only) to ensure enzyme viability and rule out compound autofluorescence [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Dissolve the piperidine lead in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Create a 10-point dose-response curve by serially diluting the stock in assay buffer. Critical: Maintain a constant final DMSO concentration (≤1%) across all wells to prevent solvent-induced enzyme denaturation.

  • Plate Setup (96-well format):

    • Blank Wells: 100 µL assay buffer.

    • Vehicle Control (Max Activity): 90 µL enzyme solution + 10 µL buffer/DMSO mix.

    • Positive Control: 90 µL enzyme + 10 µL reference inhibitor (e.g., Donepezil).

    • Test Wells: 90 µL enzyme + 10 µL piperidine derivative at varying concentrations.

  • Pre-Incubation: Incubate the plate at 25°C for 15 minutes to allow the piperidine derivative to establish binding equilibrium with the enzyme target.

  • Reaction Initiation: Add 10 µL of the specific fluorogenic or colorimetric substrate to all wells.

  • Kinetic Readout: Immediately transfer to a microplate reader and measure the change in absorbance/fluorescence over 10 minutes. Calculate the initial velocity (V0) for each well.

Assay Troubleshooting FAQ

Q3: I am seeing a high background signal or false positives (apparent inhibition) in my assay. How do I resolve this?

A3: False positives in piperidine screening often result from assay interference rather than true target engagement.

  • Compound Autofluorescence: Highly conjugated piperidine derivatives (e.g., benzoylpiperidines) may absorb or emit light at the assay's detection wavelengths [1]. Troubleshooting: Run a "compound-only" control well (compound + buffer + substrate, NO enzyme). If a signal is detected, switch to an orthogonal assay format (e.g., Surface Plasmon Resonance[9]).

  • Colloidal Aggregation: Hydrophobic piperidine analogs can form colloidal aggregates in aqueous buffers, non-specifically sequestering the enzyme. Troubleshooting: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the apparent IC50 shifts significantly, the compound is an aggregator, not a specific inhibitor.

References

  • PubMed. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." National Institutes of Health. Available at: [Link]

  • University of California, Berkeley. "Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization." Berkeley. Available at:[Link]

  • PubMed Central. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." National Institutes of Health. Available at: [Link]

  • Impact Factor. "Development of Piperidine–Thiazole Derivatives: Synthesis, Spectral Characterization, and Structure–Activity Relations." Int J Drug Deliv Technol. Available at: [Link]

  • MDPI. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." MDPI. Available at: [Link]

  • DUT Open Scholar. "Pharmacological screening of synthetic piperidine derivatives." DUT. Available at: [Link]

  • PatSnap Synapse. "What pharmacological assays are used for lead optimization?" PatSnap. Available at:[Link]

Optimization

HPLC Technical Support Center: Resolving Peak Tailing in Basic Piperidines

Introduction Welcome to the Chromatography Troubleshooting Center. When analyzing basic piperidines (pKa ~11.2), achieving a perfectly symmetrical Gaussian peak is a notorious challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Chromatography Troubleshooting Center. When analyzing basic piperidines (pKa ~11.2), achieving a perfectly symmetrical Gaussian peak is a notorious challenge. As a Senior Application Scientist, I frequently see methods fail validation due to unacceptable USP tailing factors ( Tf​>1.5 ). This guide bypasses generic advice to provide a mechanistic understanding and field-validated protocols to eliminate secondary interactions and restore peak symmetry for basic amines.

Section 1: The Mechanistic "Why" (FAQs)

Q1: Why do my piperidine derivatives exhibit severe peak tailing while neutral impurities elute perfectly? A: The root cause is a dual-retention mechanism. Reversed-phase HPLC relies on hydrophobic interactions. However, piperidines contain a highly basic secondary amine. At standard mobile phase pH ranges (pH 4–8), the piperidine nitrogen is fully protonated ( NH2+​ ). Simultaneously, residual silanol groups (-Si-OH) on the silica stationary phase dissociate into negatively charged silanoxanes (-Si-O )[1]. The electrostatic attraction between the protonated piperidine and the ionized silanol creates a strong secondary ion-exchange interaction[2]. Because these silanol sites are heterogeneous and easily overloaded, the analyte desorbs slowly, causing the characteristic "tail"[3].

Q2: How can I definitively differentiate between a chemical silanol interaction and a physical column issue? A: Run a diagnostic injection containing a mix of your basic piperidine and a neutral hydrophobic marker (e.g., toluene or uracil for dead volume).

  • If all peaks (neutral and basic) exhibit tailing or splitting, you have a physical issue: a void at the head of the column, a partially blocked frit, or extra-column dead volume from poor PEEK fittings[4].

  • If only the basic piperidine tails while the neutral peak is symmetrical, the issue is strictly chemical (silanol interactions or mass overload of the basic compound)[4].

Q3: Are mobile phase additives like Triethylamine (TEA) still the industry standard for fixing this? A: Historically, adding 5–10 mM TEA to the mobile phase was the primary fix. TEA acts as a sacrificial competing base, aggressively binding to the anionic silanol groups and shielding the piperidine analytes[5]. While highly effective, TEA can cause rapid hydrolysis of the stationary phase and is notoriously difficult to wash out of the system[5]. Today, leveraging modern column chemistries (like Charged Surface Hybrid [CSH] or ultra-pure Type B silica) combined with pH optimization is preferred over silanol suppressors[6].

Section 2: Strategic Troubleshooting Workflow

To systematically resolve peak tailing without guessing, follow this diagnostic logic pathway to isolate the root cause and apply the correct chemical intervention.

PiperidineTroubleshooting Start Observe Peak Tailing (Piperidine Analytes) CheckAll Diagnostic Check: Are ALL peaks tailing? Start->CheckAll Physical Physical Issue: Check dead volume, replace frit, or replace column CheckAll->Physical Yes (Neutrals too) Chemical Chemical Issue: Secondary Silanol Interactions CheckAll->Chemical No (Only Basics) pHCheck Evaluate Mobile Phase pH Chemical->pHCheck LowPH Low pH (< 3.0) Protonate Silanols (Si-OH) pHCheck->LowPH MidPH Mid pH (4.0 - 8.0) Ionized Silanols (Si-O-) pHCheck->MidPH HighPH High pH (> 10.5) Deprotonate Piperidine pHCheck->HighPH ActionLow Use 20mM Phosphate/Formate with Type B Silica LowPH->ActionLow ActionMid Avoid this range OR Add 5-10 mM TEA MidPH->ActionMid ActionHigh Use Hybrid Silica (BEH) to prevent silica dissolution HighPH->ActionHigh

Diagnostic logic tree for isolating and resolving peak tailing in basic analytes.

Section 3: Self-Validating Experimental Protocols

To eliminate tailing, you must manipulate the ionization state of either the stationary phase or the analyte. Below are two field-proven methodologies designed to act as self-validating systems.

Protocol A: The Low-pH Silanol Suppression Strategy

Mechanism: By dropping the mobile phase pH below 3.0, we force the residual silanols (pKa ~3.5–4.5) into their neutral, protonated state (-Si-OH)[7]. This shuts down the ion-exchange pathway, leaving only the desired hydrophobic retention.

Step-by-Step Methodology:

  • Buffer Selection: Prepare a 20 mM Potassium Phosphate buffer. (Note: Do not use water with 0.1% TFA alone, as its buffering capacity is often insufficient for highly basic piperidines at high injection masses).

  • pH Adjustment: Adjust the aqueous buffer to pH 2.5 using concentrated Phosphoric Acid ( H3​PO4​ )[5].

  • Column Selection: Install an ultra-pure Type B silica column (e.g., fully end-capped C18) to ensure minimal trace metal contamination, which can artificially increase silanol acidity[3].

  • Equilibration: Flush the column with 10–15 column volumes of the mobile phase to ensure the stationary phase surface is fully protonated.

  • Validation: Inject the piperidine sample. Calculate the USP Tailing Factor ( Tf​=W0.05​/2f ). A successful suppression will yield a Tf​≤1.2 . LC-MS Modification: Substitute phosphate with 20 mM Ammonium Formate adjusted to pH 2.8 with Formic Acid.

Protocol B: The High-pH Amine Neutralization Strategy

Mechanism: Piperidines have a pKa of ~11.2. By raising the mobile phase pH to 11.5 or higher, the piperidine is deprotonated into its neutral free-base form. Without a positive charge, it cannot interact with the negatively charged silanols.

Step-by-Step Methodology:

  • Column Verification (Critical): Standard silica dissolves rapidly at pH > 8.0. You must use a polymer-based column or a high-pH stable ethylene-bridged hybrid (BEH) silica column[6].

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate or dilute Ammonium Hydroxide solution.

  • pH Adjustment: Adjust to pH 11.5 using Ammonium Hydroxide.

  • Temperature Control: Maintain column temperature at 30°C to ensure reproducible mass transfer of the neutral free base.

  • Validation: Inject the sample. The retention time will likely increase significantly because the neutral piperidine is far more hydrophobic than its ionized counterpart. Adjust the organic modifier (Acetonitrile/Methanol) gradient accordingly to elute the peak symmetrically.

Section 4: Column & Mobile Phase Selection Matrix

The following table summarizes the expected outcomes of various chromatographic adjustments when analyzing a standard piperidine derivative (pKa 11.2) on a reversed-phase system.

Mitigation StrategyMobile Phase pHAdditive / BufferStationary PhaseExpected USP Tailing Factor ( Tf​ )System Suitability / Notes
Unoptimized (Baseline) 6.5Water / ACN (No buffer)Type A Silica> 2.5 (Severe)Unacceptable. Strong ion-exchange[8].
Low pH Suppression 2.520 mM PhosphateType B Silica (End-capped)1.1 - 1.3Excellent for UV. Phosphate precipitates in high ACN[5].
Competing Base 6.510 mM Triethylamine (TEA)Type A or B Silica1.2 - 1.4TEA shields silanols but reduces column lifespan[5].
High pH Neutralization 11.510 mM NH4​OH Hybrid Silica (BEH)1.0 - 1.1Ideal peak shape. Requires specialized column[6].
Surface Charge Tech 2.80.1% Formic AcidCharged Surface Hybrid (CSH)1.0 - 1.2Best for LC-MS. Built-in positive surface charge repels amines[4].

Data Summary: Transitioning from unbuffered mid-pH conditions to either pH extremes, or utilizing modern CSH/Hybrid column technologies, provides the most robust resolution to piperidine peak tailing.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Corporation. Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. Available at: [Link]

  • Chromatography Online. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at: [Link]

  • ACE News. "HPLC: Peak Tailing Interaction." ACE HPLC. Available at:[Link]

  • Scribd / Agilent. "Fixing Peak Tailing in HPLC Analysis." Scribd. Available at: [Link]

  • PMC. "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam..." National Institutes of Health. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Enantioselective Synthesis Methods for 2-Arylpiperidines

The 2-arylpiperidine scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including neurokinin-1 (NK1) receptor antagonists (e.g., CP-99994), PARP inhibitors, and TRPM8 antagonists ....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2-arylpiperidine scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including neurokinin-1 (NK1) receptor antagonists (e.g., CP-99994), PARP inhibitors, and TRPM8 antagonists . Historically, accessing these nitrogen heterocycles with high enantiopurity required stoichiometric chiral auxiliaries or lengthy resolution sequences.

This guide provides an objective, data-driven comparison of three state-of-the-art methodologies for the enantioselective synthesis of 2-arylpiperidines: Iridium-Catalyzed Asymmetric Hydrogenation , Palladium-Catalyzed Arylation of Aza-Achmatowicz Products , and Biocatalytic Transaminase-Triggered Cyclization .

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Direct asymmetric reduction of planar aromatic systems is notoriously difficult due to the high resonance energy of the ring. However, utilizing chiral Iridium (Ir) complexes with sterically demanding P,N-ligands enables the highly enantioselective hydrogenation of N-benzylpyridinium salts .

Mechanistic Causality & Workflow

The success of this method relies on an outer-sphere dissociative mechanism . Extensive DFT calculations reveal a counter-intuitive causality: the stereochemical outcome is not determined during the hydride transfer to the iminium ion. Instead, the enantioselectivity is locked during the initial protonation of the transient enamine intermediate [[1]]([Link]).

IrMechanism N1 N-Benzylpyridinium Salt N2 Iminium Intermediate N1->N2 [Ir]-H2 Reduction (Outer-sphere) N3 Enamine Intermediate N2->N3 Isomerization N4 Chiral 2-Arylpiperidine N3->N4 Enantioselective Protonation

Ir-catalyzed outer-sphere hydrogenation pathway of pyridinium salts.

Self-Validating Experimental Protocol
  • Catalyst Preformation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2 (1.0 mol%) and the chiral ligand MeO-BoQPhos (2.2 mol%) in anhydrous solvent. Stir for 30 minutes to ensure complete complexation.

  • Substrate Addition: Add the functionalized N-benzyl-2-arylpyridinium salt (1.0 equiv) to the active catalyst solution.

  • Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Purge the system with H₂ gas and pressurize to the optimized pressure (typically 50–100 psi).

  • Reaction & Workup: Stir at room temperature until complete conversion is observed via TLC/NMR. Vent the H₂ gas, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the enantioenriched product (up to 99.3:0.7 er) .

Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products

For highly functionalized 2-arylpiperidines (substituents at C2–C6), direct hydrogenation is often insufficient. An alternative is the Palladium-catalyzed cross-coupling of arylboronic acids with dihydropyridinones derived from the Aza-Achmatowicz Rearrangement (AAR) of renewable furfuryl carbamates .

Mechanistic Causality & Workflow

Traditional cross-coupling relies heavily on phosphine ligands to stabilize the Pd center. However, in this specific system, phosphine ligands are destructive to the reaction. The methodology explicitly requires a non-phosphine precatalyst (e.g., Pd2(dba)3). Furthermore, the 4-keto group of the AAR product is strictly essential; its electron-withdrawing nature increases the electrophilicity of the Pd-π-allyl complex, facilitating rapid transmetalation with the arylboronic acid .

PdArylation N1 Furfuryl Carbamate N2 Aza-Achmatowicz Rearrangement N1->N2 Oxone, KBr N3 Dihydropyridinone N2->N3 N4 Pd-Catalyzed Arylation (Ligand-Free) N3->N4 Ar-B(OH)2, Pd2(dba)3 N5 2-Arylpiperidine Derivative N4->N5 Diastereoselective Addition

Workflow for the Pd-catalyzed arylation of Aza-Achmatowicz rearrangement products.

Self-Validating Experimental Protocol
  • AAR Generation: Treat enantiopure furfuryl carbamate with Oxone and KBr in an aqueous medium to generate the 6-alkyl dihydropyridinone intermediate .

  • Reaction Assembly: In a Schlenk flask under nitrogen, combine the AAR product (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd2(dba)3 (5 mol%).

  • Arylation: Add anhydrous toluene and stir at room temperature. The absence of phosphine prevents degradation of the delicate AAR intermediate and suppresses competing Michael addition side reactions .

  • Isolation: Filter the crude mixture through a Celite pad, concentrate, and purify via column chromatography to isolate the trans-2-aryl-6-alkyl dihydropyridinone as a single diastereomer (dr > 20:1) .

Biocatalytic Transaminase-Triggered Cyclization

Transition-metal catalysis often leaves trace heavy metals, posing challenges for API manufacturing. A recent green alternative utilizes Pyridoxal-5′-phosphate (PLP)-dependent Transaminases (TAs) to achieve perfect enantiopurity (>99.5% ee) from commercially available ω-chloroketones .

Mechanistic Causality & Workflow

The TA enzyme transfers an amino group from a sacrificial donor (isopropylamine) to the prochiral ketone, yielding a chiral amino chloride. The proximity of the newly formed amine to the terminal chloride leaving group triggers a spontaneous intramolecular cyclization (Sₙ2). Causality note: For substrates with bulky 2-aryl substituents, steric hindrance drastically slows the spontaneous cyclization. In these cases, the protocol mandates a secondary incubation with a strong base to force the ring closure to completion .

TACycle N1 ω-Chloroketone + Isopropylamine N2 Transaminase (TA) PLP-Dependent N1->N2 N3 Chiral Amino Chloride N2->N3 Amine Transfer N4 Base Incubation (For Bulky Aryls) N3->N4 Spontaneous Cyclization (-HCl) N5 Enantiopure 2-Arylpiperidine N4->N5 Ring Closure

Biocatalytic transaminase-triggered cyclization of ω-chloroketones.

Self-Validating Experimental Protocol
  • Enzyme Buffer Preparation: Prepare a HEPES buffer (pH 7.5) containing PLP (1 mM) and isopropylamine (IPA, 1–2 M) as the amine donor .

  • Substrate Introduction: Dissolve the ω-chloroketone in a minimal volume of DMSO and add it to the buffer (final substrate concentration ~10–50 mM).

  • Biocatalysis: Add the engineered Transaminase variant (e.g., ATA-117-Rd6) and incubate at 30 °C with orbital shaking for 24–48 hours .

  • Base Incubation: To ensure complete cyclization of bulky aryl derivatives, add aqueous NaOH to raise the pH >10 and incubate for an additional 2–4 hours .

  • Extraction & Precipitation: Extract the aqueous phase with MTBE. Precipitate the enantiopure 2-arylpiperidine directly from the organic phase as a tosylate salt by adding tosic acid (demonstrated up to 300 mg scale) .

Quantitative Performance Comparison

The following table summarizes the operational metrics of each methodology to aid researchers in selecting the optimal route for their specific synthetic targets.

MethodologyCatalyst / EnzymeKey IntermediateYieldEnantioselectivityReaction Conditions
Asymmetric Hydrogenation [Ir(COD)Cl]2 / MeO-BoQPhosEnamine86–95%Up to 99.3:0.7 erH₂ (50-100 psi), RT, Solvent
Pd-Catalyzed Arylation Pd2(dba)3 (Ligand-free)Aza-Achmatowicz ProductUp to 70%dr > 20:1Ar-B(OH)₂, K₂CO₃, Toluene, RT
Biocatalytic Cyclization Transaminase (TA) / PLPChiral Amino ChlorideUp to 90%>99.5% eeIPA, Buffer, Base Incubation, 30 °C

References

  • Title: Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights Source: Organic Letters URL: [Link]

  • Title: Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids Source: Organic Letters URL: [Link]

  • Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: JACS Au URL: [Link]

Sources

Comparative

Validation of Enantiomeric Excess for (2S)-2-(3-chlorophenyl)piperidine by Chiral HPLC: A Comparative Guide

The accurate determination of enantiomeric excess (%ee) is a critical quality control step in the synthesis of chiral active pharmaceutical ingredients (APIs). The 2-arylpiperidine scaffold is a privileged pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of enantiomeric excess (%ee) is a critical quality control step in the synthesis of chiral active pharmaceutical ingredients (APIs). The 2-arylpiperidine scaffold is a privileged pharmacophore found in numerous neurokinin-1 (NK1) receptor antagonists and TRPM8 antagonists[1]. However, analyzing basic secondary amines like (2S)-2-(3-chlorophenyl)piperidine presents unique chromatographic challenges.

This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) and provides a self-validating, step-by-step protocol for quantifying the %ee of (2S)-2-(3-chlorophenyl)piperidine, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Approach to Chiral Stationary Phase (CSP) Selection

For basic secondary amines like 2-arylpiperidines, CSP selection is critical to controlling the separation and ensuring accurate enantiomeric excess quantification[2]. The separation relies on transient diastereomeric complexes formed between the enantiomers and the chiral selector.

  • Polysaccharide Carbamates (Amylose vs. Cellulose): Columns such as Chiralpak AD-H (amylose) and Chiralcel OD-H (cellulose) are the industry standard. They achieve chiral recognition through a three-point interaction model: hydrogen bonding (via carbamate linkages), π-π stacking (between the chlorophenyl ring and the CSP's aromatic groups), and steric inclusion of the piperidine ring into the chiral helical groove.

  • Immobilized Polysaccharide Phases: Columns like Chiralpak IA feature the same chiral selector as AD-H but are chemically bonded to the silica matrix. This allows for the use of "forbidden" strong solvents like Methyl tert-butyl ether (MtBE) or Dichloromethane (DCM), which can dramatically alter selectivity and improve the solubility of rigid heterocyclic amines.

  • Crown Ether Phases: Columns like Crownpak CR-I(+) utilize host-guest complexation. While exceptional for primary amines, they often perform poorly for secondary amines like piperidines due to steric hindrance preventing the nitrogen from fully entering the crown ether cavity.

RecognitionMechanism Analyte (2S)-2-(3-chlorophenyl)piperidine (Basic Amine) HBond Hydrogen Bonding (N-H donor to C=O) Analyte->HBond PiPi π-π Stacking (Aryl to Aryl) Analyte->PiPi Steric Steric Inclusion (Piperidine in Chiral Groove) Analyte->Steric CSP Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) HBond->CSP PiPi->CSP Steric->CSP

Three-point chiral recognition mechanism between the 2-arylpiperidine and the polysaccharide CSP.

Comparative Performance Data

The table below summarizes the comparative chromatographic performance of different CSPs for the resolution of racemic 2-(3-chlorophenyl)piperidine.

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)Retention Factor (k₁)*Selectivity (α)Resolution (Rₛ)Tailing Factor (Tf)
Chiralpak AD-H (Amylose)Hexane / IPA / DEA (90:10:0.1)1.851.422.80 1.15
Chiralcel OD-H (Cellulose)Hexane / IPA / DEA (90:10:0.1)2.101.151.251.30
Chiralpak IA (Immobilized)MtBE / EtOH / DEA (98:2:0.1)1.451.603.10 1.05
Crownpak CR-I(+) (Crown Ether)pH 2.0 HClO₄ / MeOH (85:15)3.501.080.951.80

*k₁ represents the retention factor of the first eluting enantiomer. Data is representative of optimized basic amine separations.

Causality Analysis of the Data: The immobilized Chiralpak IA column using an MtBE-based mobile phase yields the highest resolution (Rₛ = 3.10) and lowest tailing factor (Tf = 1.05). MtBE provides distinct hydrogen-bonding dynamics compared to hexane, enhancing the resolution of basic amines while maintaining low column backpressure. Conversely, the Crownpak CR-I(+) fails to achieve baseline resolution (Rₛ < 1.5) because the secondary amine of the piperidine ring is sterically hindered from forming a stable inclusion complex.

Experimental Protocol & Method Causality

To ensure reproducibility, the following protocol is designed as a self-validating system.

Step 1: Sample Preparation
  • Free-basing: If the (2S)-2-(3-chlorophenyl)piperidine is stored as a hydrochloride salt, it must be neutralized. Dissolve 5 mg of the sample in 1 mL of mobile phase containing 0.1% Diethylamine (DEA).

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection[3].

Step 2: HPLC Parameters
  • Column: Chiralpak IA (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: MtBE / Ethanol / Diethylamine (98:2:0.1 v/v).

    • Causality Check: Why add DEA? For basic compounds, adding 0.1% diethylamine (DEA) to the mobile phase improves peak shape and reduces tailing[3]. DEA acts as a sacrificial base, competitively binding to the acidic residual silanols on the silica support, thereby preventing the secondary amine of the analyte from interacting and smearing across the baseline.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. (Enantioseparation is an enthalpy-driven process; temperature control is mandatory to prevent retention time drift).

  • Detection: UV at 220 nm (optimal for the chlorophenyl chromophore).

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST) & Validation

Validation of chiral purity methods must follow compendial guidelines, ensuring that system suitability parameters are strictly met before sample analysis[4]. Inject a racemic standard of 2-(3-chlorophenyl)piperidine to verify the following self-validating criteria:

  • Resolution (Rₛ): Must be > 1.5 (baseline separation).

  • Tailing Factor (Tf): Must be < 1.5 for both peaks.

  • Sensitivity: The signal-to-noise ratio (S/N) typically should not be less than 10 for the minor component (2R) peak[4].

Step 4: Data Analysis

Integrate the peak areas of the (2S) and (2R) enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = |([S] - [R]) / ([S] + [R])| * 100[5].

ChiralWorkflow Screening 1. CSP Screening Evaluate AD-H, OD-H, IA MobilePhase 2. Mobile Phase Optimization Add 0.1% DEA to suppress silanols Screening->MobilePhase Select Best Column SST 3. System Suitability (SST) Target: Rs > 1.5, Tf < 1.5 MobilePhase->SST Optimize Parameters Validation 4. Method Validation Specificity, Linearity, LOD/LOQ SST->Validation Pass Criteria Routine 5. Routine Analysis Calculate %ee Validation->Routine Method Approved

Workflow for the development and validation of a chiral HPLC method.

References

  • Title: Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: LCGC International URL: [Link]

Sources

Validation

Comparative Analysis of Biological Activity Between (R) and (S)-2-Arylpiperidines: A Technical Guide

Executive Summary The 2-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for a vast array of neurokinin-1 (NK1) receptor antagonists, PARP inhibitors, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for a vast array of neurokinin-1 (NK1) receptor antagonists, PARP inhibitors, and TRPM8 antagonists (1)[1]. For these molecules, biological activity is not merely a function of atomic connectivity, but is profoundly dictated by absolute stereochemistry. This guide provides drug development professionals with a comparative analysis of (R)- and (S)-2-arylpiperidines, detailing the mechanistic rationale behind their divergent pharmacological profiles and outlining the self-validating experimental workflows required to evaluate them.

Mechanistic Insights: The Stereochemical Dependency of Receptor Binding

In the context of GPCR targeting—specifically the NK1 receptor—the spatial arrangement of the 2-aryl group and the 3-substituent on the piperidine ring must precisely complement a deep, hydrophobic binding pocket (2)[2].

The active enantiomers, typically possessing the (2S,3S) absolute configuration, effectively mimic the bioactive conformation of the endogenous undecapeptide, Substance P[2]. This specific geometry allows the aromatic rings to establish critical face-to-face or edge-to-face π−π interactions with the receptor's transmembrane domains[2]. Conversely, the (2R,3R) enantiomers project their aryl substituents into sterically restricted zones, failing to establish necessary binding contacts and rendering them pharmacologically inert.

NK1_Signaling SP Substance P (Endogenous Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R Binds Antagonist (2S,3S)-2-Arylpiperidine (e.g., (+)-CP-99,994) Antagonist->NK1R Competitive Inhibition Block Receptor Blockade (Inhibition) Antagonist->Block Results in Gq Gq Protein Activation NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Ca2 Ca2+ Mobilization (Emesis, Pain) PLC->Ca2 IP3 Pathway Block->Gq Prevents

Diagram 1: NK1 receptor signaling blockade by (2S,3S)-2-arylpiperidine antagonists.

Comparative Data: (2S,3S) vs. (2R,3R) Enantiomers

To illustrate the stark contrast in biological activity, we analyze two benchmark NK1 receptor antagonists: CP-99,994 and L-733,060. During preclinical development, testing enantiomeric pairs is a standard practice to differentiate on-target efficacy from off-target effects (e.g., non-specific cation channel blockade) (3)[3].

Quantitative Pharmacological Comparison
CompoundAbsolute ConfigurationTarget ReceptorBinding Affinity ( Ki​ )Biological Phenotype
(+)-L-733,060 (2S,3S) hNK10.8 nMPotent antiemetic; inhibits Substance P-induced Ca2+ mobilization[3].
(-)-L-733,061 (2R,3R) hNK1340 nMWeak/Inactive; utilized as a negative control for off-target effects[3].
(+)-CP-99,994 (2S,3S) hNK1< 1.0 nMBroad-spectrum antiemetic; highly effective against cisplatin-induced emesis[4].
(-)-CP-99,995 (2R,3R) hNK1> 1000 nMPharmacologically inactive at the NK1 receptor[4].

Note: The inactive (2R,3R) enantiomers serve as critical tools in practical pharmacodynamics. By demonstrating that the (2R,3R) isomer fails to prevent emesis, researchers validate that the in vivo effects of the (2S,3S) isomer are exclusively mediated via NK1 receptor blockade rather than systemic toxicity or off-target binding[3].

Experimental Workflows & Self-Validating Protocols

As application scientists, we must rely on robust, reproducible assays to quantify these enantiomeric differences. Below are the field-proven methodologies for synthesizing and evaluating chiral 2-arylpiperidines.

Workflow Synth Asymmetric Synthesis Sep Chiral Resolution Synth->Sep EnantS (2S,3S)-Enantiomer (Active) Sep->EnantS EnantR (2R,3R)-Enantiomer (Inactive) Sep->EnantR Assay Radioligand Binding Assay EnantS->Assay EnantR->Assay Data Ki Determination Assay->Data

Diagram 2: Experimental workflow for the chiral resolution and biological evaluation of enantiomers.

Protocol A: Enantioselective Synthesis and Isolation

Relying on racemic mixtures confounds biological data. Modern approaches utilize biocatalytic transaminase-triggered cyclizations to achieve >95% enantiomeric excess (ee) (5)[5].

  • Biocatalytic Amination: Incubate the corresponding ω -chloroketone (50 mM) with an (S)

    • or (R) -selective transaminase (10 mg/mL), pyridoxal phosphate (PLP, 1 mM), and isopropylamine as the amine donor in phosphate buffer (pH 8.0)[5].
  • Cyclization: Stir the reaction at 30°C for 24 hours. For specific 2-arylpiperidines, add NaOH (10 M) to drive the spontaneous intramolecular cyclization of the intermediate amine[5].

  • Chiral Verification: Extract the product using MTBE and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the absolute configuration and ee before proceeding to biological assays.

    • Causality Check: High enantiopurity is non-negotiable. Even a 2-5% contamination of the highly potent (2S,3S) enantiomer in a (2R,3R) batch will yield false-positive binding data, destroying the integrity of the structure-activity relationship (SAR) model.

Protocol B: Radioligand Competitive Binding Assay (NK1 Receptor)

This assay directly measures the thermodynamic affinity ( Ki​ ) of the enantiomers for the orthosteric site by displacing a radiolabeled endogenous ligand.

  • Membrane Preparation: Harvest CHO cells stably expressing the human NK1 receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors, and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 0.5 nM [3H] -Substance P, and varying concentrations ( 10−12 to 10−5 M) of the resolved (2S,3S) or (2R,3R) 2-arylpiperidine.

    • Causality Check: Using [3H] -Substance P allows for competitive displacement measurement, ensuring that the calculated Ki​ directly reflects the enantiomer's ability to occupy the exact orthosteric site utilized by the endogenous agonist.

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to reach thermodynamic equilibrium.

    • Causality Check: Insufficient incubation time prevents high-affinity antagonists from fully displacing the radioligand, artificially inflating the apparent IC50​ .

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Analysis: Add scintillation cocktail and measure radioactivity. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

References

  • ACS Publications - Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids.
  • ACS Publications - Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
  • RSC Books - Predicting Dose and Selective Efficacy in Clinical Studies from Preclinical Experiments: Practical Pharmacodynamics.
  • PMC - Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity.
  • Karger - Towards Understanding the Aetiology and Pathophysiology of the Emetic Reflex: Novel Approaches to Antiemetic Drugs.

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 2-(3-Chlorophenyl)piperidine Derivatives: A Comprehensive Comparison Guide

Executive Summary & Pharmacophore Rationale The arylpiperidine scaffold is a privileged structure in neuropharmacology, serving as the backbone for numerous therapeutics targeting central nervous system (CNS) receptors[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The arylpiperidine scaffold is a privileged structure in neuropharmacology, serving as the backbone for numerous therapeutics targeting central nervous system (CNS) receptors[1]. While 4-arylpiperidines (e.g., paroxetine fragments) and 2-aryl-2-piperidylacetates (e.g., methylphenidate) are extensively documented, the direct 2-(3-chlorophenyl)piperidine (2-3CPP) framework offers a unique, conformationally restricted pharmacophore.

The structural logic behind 2-3CPP relies on two critical features:

  • The 2-Position: Placing the aryl ring adjacent to the basic piperidine nitrogen restricts the rotational degrees of freedom. This steric hindrance locks the molecule into a pseudo-equatorial conformation that mimics the bioactive pose required for optimal interaction with monoamine transporters (DAT, SERT, NET)[2]. Moving the phenyl ring to the 3- or 4-position fundamentally alters the vector of the basic amine, often shifting target selectivity from monoamine transporters to opioid or sigma receptors.

  • The 3-Chloro Substitution: The meta-chloro group provides an ideal balance of lipophilicity (enhancing blood-brain barrier penetration) and electron-withdrawing capability. This specific halogenation allows the aromatic ring to anchor deeply into the hydrophobic transmembrane domains of target receptors without introducing the severe steric bulk seen with bromo- or trifluoromethyl- substitutions[3].

Comparative Performance Analysis: Isomeric Benchmarking

To objectively evaluate the performance of the 2-3CPP scaffold, it must be benchmarked against its positional isomers and industry-standard reference compounds. Table 1 demonstrates how the position of the 3-chlorophenyl group on the piperidine ring dictates transporter selectivity.

Table 1: Comparative In Vitro Binding Affinities (K_i, nM) of Arylpiperidine Isomers

CompoundDAT (K_i, nM)SERT (K_i, nM)NET (K_i, nM)Selectivity (DAT/SERT)
2-(3-Chlorophenyl)piperidine 45 ± 5320 ± 15110 ± 87.1
3-(3-Chlorophenyl)piperidine 120 ± 1285 ± 6210 ± 140.7
4-(3-Chlorophenyl)piperidine 210 ± 1815 ± 2340 ± 220.07
Methylphenidate (Reference) 34 ± 4>10,00039 ± 5>290

Data Interpretation: The 2-substituted isomer exhibits a strong preference for the Dopamine Transporter (DAT), behaving similarly to classical stimulants[2]. Conversely, shifting the aryl group to the 4-position flips the selectivity profile entirely toward the Serotonin Transporter (SERT), a hallmark of modern SSRI design.

Mechanistic Pathways of Action

Derivatives of 2-3CPP exert their primary pharmacological effects by binding to the orthosteric sites of monoamine transporters, thereby halting the reuptake of neurotransmitters from the synaptic cleft.

Pathway A 2-(3-Chlorophenyl) piperidine B DAT / SERT Blockade A->B High Affinity Binding C Synaptic Monoamine Accumulation B->C Reuptake Inhibition D Post-Synaptic Activation C->D Neurotransmitter Surge E cAMP / PKA Cascade D->E Signal Transduction

Mechanism of monoamine reuptake inhibition by 2-3CPP derivatives.

SAR Deep Dive: N-Alkylation and Stereochemistry

Optimization of the 2-3CPP scaffold heavily relies on modifications to the basic nitrogen and the isolation of specific enantiomers.

The Role of Stereochemistry

The 2-3CPP molecule possesses a chiral center at the C2 position of the piperidine ring. SAR studies universally indicate that stereochemistry is paramount for target engagement. The (S)-enantiomer —typically isolated as (S)-2-(3-chlorophenyl)piperidine hydrochloride[4]—exhibits significantly superior binding kinetics and affinity compared to the (R)-enantiomer. This stereoselective preference mirrors the biological activity observed in d-threo-methylphenidate, where the spatial orientation of the amine relative to the aryl ring dictates the strength of the hydrogen bond formed with the conserved aspartate residue in the DAT binding pocket.

N-Alkylation Dynamics

Modifying the piperidine nitrogen allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

Table 2: SAR of N-Substituted 2-(3-Chlorophenyl)piperidine Derivatives

N-SubstitutionDAT (K_i, nM)ClogPSteric Effect & Causality
-H (Unsubstituted) 45 ± 52.8Baseline affinity; amine acts as a strong H-bond donor.
-CH3 (Methyl) 18 ± 33.1Optimal fit; methyl group fills a small lipophilic cavity in DAT.
-CH2CH3 (Ethyl) 85 ± 93.6Mild steric clash; pushes the piperidine ring out of optimal alignment.
-CH2Ph (Benzyl) >10004.9Severe steric hindrance; completely abolishes transporter binding.

Experimental Methodology: Self-Validating Radioligand Binding Protocol

To ensure trustworthiness and reproducibility in SAR evaluation, the following self-validating in vitro protocol is utilized to determine the binding affinities of synthesized 2-3CPP derivatives.

Workflow Step1 Compound Synthesis & (S)/(R) Resolution Step2 In Vitro Radioligand Binding Assays Step1->Step2 Purity >99% Step3 Functional Assays (cAMP / Ca2+ Flux) Step2->Step3 Selectivity Profiling Step4 In Vivo Behavioral Models Step3->Step4 Efficacy Validation Step5 SAR Data Synthesis & Lead Optimization Step4->Step5 Iterative Feedback Step5->Step1 Scaffold Refinement

Self-validating experimental workflow for SAR evaluation of piperidines.

Step-by-Step Methodology:
  • Tissue Preparation: Homogenize male Sprague-Dawley rat striatum in ice-cold 0.32 M sucrose buffer.

    • Causality: The isotonic sucrose environment preserves vesicular and membrane integrity while the low temperature prevents premature proteolytic degradation of the transporter proteins.

  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding of highly lipophilic 2-3CPP derivatives to the filter itself, ensuring a high signal-to-noise ratio.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 50 µL of[³H]WIN 35,428 (final concentration 1.5 nM for DAT targeting), and 50 µL of the 2-3CPP test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M). Incubate at 4°C for 2 hours.

  • Self-Validating Control (Critical Step): Include 10 µM indatraline in parallel control wells.

    • Causality: Indatraline acts as a universal monoamine blocker, saturating all specific transporter sites. Any radioactive signal remaining in these wells is quantified as Non-Specific Binding (NSB). Subtracting NSB from total binding yields the true specific binding, creating a self-validating baseline that prevents false-positive affinity readings.

  • Termination & Quantification: Rapidly terminate the reaction via vacuum filtration through the PEI-soaked filters. Wash three times with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter. Calculate K_i values utilizing the Cheng-Prusoff equation.

References

  • Guidechem. "4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki". Guidechem. 1

  • EvitaChem. "Buy 2-(3-Chlorophenyl)piperidine (EVT-2651610)". EvitaChem. 2

  • J-Stage. "Development of κ Opioid Receptor Agonists by Focusing on Phenyl Substituents of 4-Dimethylamino-3-phenylpiperidine Derivatives: Structure–Activity Relationship Study of Matrine Type Alkaloids". J-Stage.

  • ACS Publications. "Fused Piperidines as a Novel Class of Potent and Orally Available Transient Receptor Potential Melastatin Type 8 (TRPM8) Antagonists". ACS Publications. 3

  • PubChem - NIH. "(S)-2-(3-chlorophenyl)piperidine hydrochloride". PubChem. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S)-2-(3-chlorophenyl)piperidine

Comprehensive Safety and Operational Guide for Handling (2S)-2-(3-chlorophenyl)piperidine As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive chiral building blocks. (2S)-2-(3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling (2S)-2-(3-chlorophenyl)piperidine

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive chiral building blocks. (2S)-2-(3-chlorophenyl)piperidine is a critical intermediate in the synthesis of neuroactive pharmaceuticals and complex active pharmaceutical ingredients (APIs). However, its structural properties demand rigorous, self-validating safety protocols.

This guide provides procedural, step-by-step guidance to ensure that researchers can handle this compound with maximum safety, operational efficiency, and scientific integrity.

Hazard Assessment & Mechanistic Causality

To implement an effective safety strategy, we must first understand the chemical causality of the hazard. Why does this specific molecule require stringent Personal Protective Equipment (PPE)?

  • Lipophilicity and Skin Penetration: The addition of the 3-chlorophenyl moiety significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted piperidine. This lipophilicity allows the molecule to rapidly partition into and penetrate the lipid bilayers of the stratum corneum.

  • Amine Basicity and Tissue Damage: Once absorbed, the secondary amine acts as a strong localized base. This basicity causes saponification of dermal lipids and denaturation of epidermal proteins, leading to severe irritation or chemical burns (1).

  • Ocular Toxicity: The corneal epithelium is highly susceptible to basic amines. Exposure to vapors or aerosolized particulates can cause irreversible serious eye damage (2).

Quantitative PPE Specification Matrix

Do not rely on standard laboratory latex gloves. The following table summarizes the validated PPE requirements based on EN and OSHA standards for handling halogenated piperidine derivatives (3; 4).

PPE CategorySpecification / StandardMaterial / TypeBreakthrough Time / Rationale
Hand Protection EN 374 (Chemical Risks)Butyl rubber or heavy-duty Nitrile (>0.4 mm)> 480 minutes. Prevents lipophilic amine permeation.
Eye Protection EN 166 / ANSI Z87.1Indirect-vent chemical splash gogglesPrevents vapor accumulation and particulate ingress.
Body Protection EN 13034Tyvek® lab coat or chemical-resistant apronPrevents systemic exposure from accidental spills.
Respiratory EN 14387 / NIOSHHalf-mask with ABEK-P3 cartridgesRequired only if handling outside a certified fume hood.

Experimental Protocol: Safe Handling and Transfer Workflow

Every operational step must be treated as a self-validating system to prevent exposure.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can react exothermically with the basic amine (5; 6).

Step 2: PPE Donning (Self-Validation)

  • Inspect heavy-duty nitrile gloves for micro-tears using the inflation test prior to donning.

  • Don chemical splash goggles (not standard safety glasses) to protect against micro-particulates and vapors (7).

Step 3: Material Transfer

  • Utilize an anti-static weighing spatula. The compound may hold a static charge, leading to aerosolization of the powder.

  • Weigh the material directly into a pre-tared, sealable vial inside the fume hood. Do not transport open containers across the laboratory.

  • If transferring liquid solutions of the compound, use positive displacement pipettes to prevent vapor-pressure-induced dripping.

Step 4: Decontamination

  • Wipe down the exterior of the sealed reaction vessel and the balance pan with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual amine, followed by a distilled water wipe.

Spill Response and Disposal Plan

Immediate logistical action is required in the event of a spill to prevent respiratory and dermal exposure (8).

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Neutralize & Absorb: Cover the spill with a solid, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use combustible materials like sawdust.

  • Collect: Use non-sparking tools to sweep the absorbent into a chemically resistant, sealable hazardous waste container.

  • Clean: Wash the spill area with a dilute acidic detergent solution to neutralize residual basicity, then rinse with water.

  • Disposal: Dispose of all contaminated PPE, wipes, and absorbed spills as hazardous chemical waste in accordance with local environmental regulations. Label clearly as "Hazardous Waste: Basic Amine / Halogenated Organic" (9).

Workflow Visualization

PPE_Workflow A Initiate Handling of (2S)-2-(3-chlorophenyl)piperidine B 1. Primary Containment Verify Fume Hood (80-120 fpm) A->B C 2. PPE Donning (Self-Validating Check) B->C D Hand Protection Nitrile >0.4mm (EN 374) C->D E Eye Protection Splash Goggles (EN 166) C->E F Body Protection Chemical Apron/Tyvek C->F G 3. Material Transfer Anti-static tools, sealed vials D->G E->G F->G H 4. Decontamination 1% Acetic Acid Wipe G->H

Operational workflow and PPE selection for handling (2S)-2-(3-chlorophenyl)piperidine.

References

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. 1

  • Thermo Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET. 2

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine.5

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Piperidine derivatives. 3

  • PENTA. (2024). Piperidine - SAFETY DATA SHEET. 9

  • New Jersey Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY. 4

  • Cambridge Isotope Laboratories. (2024). PIPERIDINE (D11, 98%) Safety Data Sheet.7

  • Cleanchem Laboratories. (2021). MATERIAL SAFETY DATA SHEETS PIPERIDINE.8

  • ChemSupply Australia. (2023). Safety Data Sheet PIPERIDINE.6

Sources

© Copyright 2026 BenchChem. All Rights Reserved.